molecular formula C10H9BrO2 B1381778 7-Bromo-8-methyl-chroman-4-one CAS No. 1273656-49-7

7-Bromo-8-methyl-chroman-4-one

Cat. No.: B1381778
CAS No.: 1273656-49-7
M. Wt: 241.08 g/mol
InChI Key: DTQLFEFXWRJERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-methyl-chroman-4-one ( 1273656-49-7) is a high-purity chromanone derivative offered with a minimum purity of ≥96% . This compound features the chroman-4-one scaffold, a privileged structure in medicinal chemistry known as a building block for the design and synthesis of novel lead compounds . Structurally, chroman-4-ones are heterobicyclic motifs consisting of a benzene ring fused to a dihydropyran-4-one system, distinguished from chromones by the absence of a C2-C3 double bond . As a functionalized chromanone, this brominated and methylated analog serves as a versatile synthetic intermediate for exploring structure-activity relationships (SAR) in drug discovery campaigns. Chroman-4-one derivatives and their synthetic analogs are investigated for a wide spectrum of pharmacological activities, with published studies highlighting potent effects in areas such as anticancer and cytotoxic research . Researchers utilize this scaffold to develop compounds that exhibit activity against various cancer cell lines, including breast cancer, nasopharyngeal carcinoma, and human neuroblastoma models . The compound must be stored sealed in a dry environment at 2-8°C . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQLFEFXWRJERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 7-Bromo-8-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes physicochemical data, synthetic methodology, and structural validation protocols for 7-Bromo-8-methyl-chroman-4-one .

Physicochemical Profiling, Synthetic Logic, and Application in Medicinal Chemistry

Executive Summary

7-Bromo-8-methyl-chroman-4-one is a halogenated bicyclic scaffold belonging to the dihydrobenzopyranone class. It serves as a high-value "privileged structure" in drug discovery, particularly as a divergent intermediate for synthesizing flavonoids, homoisoflavonoids, and tricyclic heterocycles.

Its structural uniqueness lies in the C7-bromine handle—enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)—paired with the C8-methyl group, which provides steric bulk often required to lock conformation or block metabolic "soft spots" (CYP450 oxidation) on the aromatic ring.

Physicochemical Characterization

Accurate molecular weight calculations are critical for stoichiometry in library synthesis.[1] Due to the presence of Bromine, the molecular weight must be treated as a distribution.[1]

Molecular Identity
PropertyValueNotes
IUPAC Name 7-bromo-8-methyl-2,3-dihydro-4H-chromen-4-oneSystematic naming
Molecular Formula C₁₀H₉BrO₂
Average Mol.[2][3][4][5][6][7][8][9] Weight 241.08 g/mol Used for bulk stoichiometry
Monoisotopic Mass 239.9786 Da (⁷⁹Br)Used for HRMS identification
Exact Mass 239.9786 (⁷⁹Br) / 241.9765 (⁸¹Br)Distinct 1:1 isotopic doublet
Predicted Physical Properties[1][9][10]
  • LogP (Octanol/Water): ~2.9 – 3.2 (Lipophilic, suitable for CNS penetration models).[1]

  • H-Bond Acceptors: 2 (Ketone, Ether oxygen).[1]

  • H-Bond Donors: 0.

  • Topological Polar Surface Area (TPSA): ~26.3 Ų.[1][10]

  • Solubility: Low in water; soluble in DCM, DMSO, and warm Ethanol.[1]

Synthetic Pathways & Experimental Protocols

The synthesis of 7-bromo-8-methyl-chroman-4-one is an exercise in regiochemical control. The most robust route utilizes a Williamson Ether Synthesis followed by an Intramolecular Friedel-Crafts Acylation .[1]

Retrosynthetic Logic

To obtain the 7-bromo-8-methyl substitution pattern on the chromanone core, the starting phenol must possess the methyl group at the ortho position (C2) and the bromine at the meta position (C3).

  • Starting Material: 3-Bromo-2-methylphenol.

  • Cyclization Site: The ring closure occurs ortho to the phenoxy oxygen.[1] Since position 2 is blocked by the methyl group, cyclization is forced to position 6, correctly yielding the 7,8-substituted chroman-4-one.

Reaction Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and decision nodes.[1]

G cluster_0 Validation Checkpoints SM Starting Material 3-Bromo-2-methylphenol Inter Intermediate 3-(3-bromo-2-methylphenoxy) propanoic acid SM->Inter Williamson Ether Synthesis Reagent1 Reagent A 3-Chloropropanoic acid NaOH, Reflux Reagent1->Inter Product Target Product 7-Bromo-8-methyl- chroman-4-one Inter->Product Intramolecular Friedel-Crafts Reagent2 Reagent B Polyphosphoric Acid (PPA) or Eaton's Reagent 80-100°C Reagent2->Product Check1 Check 1: disappearance of phenolic OH (IR/TLC) Check2 Check 2: Appearance of Ketone C=O (~1680 cm-1)

Figure 1: Synthetic workflow for 7-bromo-8-methyl-chroman-4-one highlighting reagents and checkpoints.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-bromo-2-methylphenoxy)propanoic acid

  • Dissolution: Dissolve 3-bromo-2-methylphenol (10 mmol) in 20 mL of 20% NaOH solution.

  • Addition: Slowly add 3-chloropropanoic acid (12 mmol) neutralized with sodium carbonate.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Mechanism: SN2 displacement of chloride by the phenoxide ion.

  • Workup: Cool to room temperature and acidify with HCl to pH 2. The carboxylic acid intermediate will precipitate.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Step 2: Cyclization to 7-Bromo-8-methyl-chroman-4-one

  • Activation: Place the dried intermediate (5 mmol) in a round-bottom flask.

  • Reagent: Add 15–20 g of Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid).[1] Note: Eaton's reagent is preferred for easier workup (liquid at RT).

  • Reaction: Heat to 80–90°C with stirring for 2 hours. Monitor by TLC (disappearance of the acid).[1]

  • Quench: Pour the reaction mixture onto 100 g of crushed ice/water with vigorous stirring.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Wash: Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the off-white solid product.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

Mass Spectrometry (MS) Interpretation

The most distinct feature of this molecule is the bromine isotope pattern.[1]

  • Expected Spectrum: You will observe two molecular ion peaks of nearly equal intensity (M and M+2).[1]

    • m/z 240: Corresponds to [C₁₀H₉⁷⁹BrO₂]⁺

    • m/z 242: Corresponds to [C₁₀H₉⁸¹BrO₂]⁺

  • Fragmentation: Loss of ethylene (-C₂H₄, mass 28) via Retro-Diels-Alder (RDA) fragmentation is common in chromanones, leading to a base peak at m/z ~212/214.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationInterpretation
C2-H 4.50 – 4.55Triplet (t)2HEther methylene (deshielded by Oxygen)
C3-H 2.80 – 2.85Triplet (t)2HCarbonyl-adjacent methylene
C8-CH₃ 2.20 – 2.30Singlet (s)3HMethyl group on aromatic ring
Ar-H (C6) 7.60 – 7.70Doublet (d)1HOrtho coupling (J ~8.5 Hz)
Ar-H (C5) 7.00 – 7.10Doublet (d)1HOrtho coupling (J ~8.5 Hz)

Note: The coupling constant (J) between C5 and C6 protons confirms the regiochemistry.[1] A meta-coupling would indicate incorrect cyclization.

Application in Drug Design

The 7-bromo-8-methyl-chroman-4-one scaffold is not a final drug but a high-utility "warhead" for diversification.

  • Suzuki-Miyaura Coupling: The C7-Br is highly activated for cross-coupling with aryl boronic acids, allowing the installation of biaryl systems common in kinase inhibitors.[1]

  • Ketone Derivatization:

    • Reduction: NaBH₄ reduction yields the corresponding chromanol.[1]

    • Reductive Amination: Reaction with amines yields 4-amino-chromans (CNS active pharmacophores).

    • Condensation: Knoevenagel condensation at C3 (active methylene) generates homoisoflavonoids.[1]

References

  • PubChem Compound Summary. 7-Bromo-8-hydroxyquinoline (Analogous substitution pattern data). National Center for Biotechnology Information.[1] [Link]

  • Synthesis of Chroman-4-ones. General Procedure for Obtaining 7-Hydroxychroman-4-One (Methodology Reference). MDPI.[1] [Link]

Sources

Stability Profile of 7-Bromo-8-methyl-chroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 7-Bromo-8-methyl-chroman-4-one .[1] This document is designed for medicinal chemists and process development scientists utilizing this compound as a scaffold for drug discovery (e.g., SIRT2 inhibitors, anticancer agents).

Executive Summary

7-Bromo-8-methyl-chroman-4-one (2,3-dihydro-7-bromo-8-methyl-1-benzopyran-4-one) is a halogenated bicyclic ketone widely used as an intermediate in the synthesis of bioactive heterocycles.[1][2] Its stability is governed by three structural features: the labile C3-methylene protons (susceptible to enolization), the aryl bromide (sensitive to UV and metal catalysis), and the benzylic 8-methyl group (prone to radical oxidation).[1] While the chroman-4-one core exhibits robust hydrolytic stability under neutral conditions, it shows distinct reactivities under stress conditions that must be controlled during storage and processing.[1]

Physicochemical Profile & Structural Logic[1][2]

PropertyValue (Predicted/Observed)Structural Implication
Molecular Formula C₁₀H₉BrO₂MW: 241.08 g/mol
LogP ~2.8 - 3.2Lipophilic; low water solubility requires organic cosolvents (ACN, DMSO) for analysis.[1]
pKa (C3-H) ~19-20The C3 protons are acidic due to the C4 carbonyl, driving base-catalyzed aldol condensations.[1]
Electronic State Electron-Rich Ring AThe 8-methyl group donates electron density, stabilizing the core but activating the 7-position for nucleophilic attack if coupled with metal catalysts.[1]
Structural Vulnerability Map[1]
  • C4 Carbonyl : Site of nucleophilic attack and enolization.

  • C2-C3 Bond : Saturated bond; oxidation leads to the corresponding chromone (irreversible degradation).[1]

  • C7-Bromine : Stable to acid/base but labile to photolysis (homolytic cleavage).[1]

  • C8-Methyl : Sterically shields the ether oxygen (O1) but is a site for benzylic oxidation.[1]

Chemical Stability Analysis

Hydrolytic Stability (pH Effects)

The chroman-4-one ether linkage (C2-O1-C8a) is generally stable to hydrolysis compared to esters or amides.[1] However, extreme pH triggers degradation:[1]

  • Acidic Conditions (pH < 2) : High Stability. The compound resists hydrolysis. It is compatible with Friedel-Crafts conditions (e.g., trifluoromethanesulfonic acid).[1][3] However, strong Lewis acids can complex with the carbonyl oxygen, increasing susceptibility to nucleophiles.

  • Basic Conditions (pH > 10) : Moderate Instability. Strong bases (NaOH, NaOEt) deprotonate the C3 position (enolate formation).[1] This is reversible, but prolonged exposure can lead to:[1]

    • Retro-Michael Addition : Ring opening to form a chalcone-like phenol intermediate (3-bromo-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one derivatives).[1]

    • Aldol Condensation : Self-condensation if concentration is high.

Oxidative Stability[1]
  • Aromatization : The primary oxidative degradation pathway is dehydrogenation of the C2-C3 bond to form 7-Bromo-8-methyl-chromone .[1] This is accelerated by high temperatures and oxidants (e.g., DDQ, atmospheric oxygen in solution).

  • Benzylic Oxidation : The 8-methyl group is susceptible to radical oxidation to the aldehyde or carboxylic acid, particularly in the presence of radical initiators or intense light.

Photostability

Aryl bromides are inherently photosensitive. Exposure to UV light (254 nm or broad spectrum) can induce homolytic C-Br bond cleavage , resulting in:

  • Debromination : Formation of 8-methyl-chroman-4-one.[1]

  • Radical Polymerization : Formation of insoluble dimers/oligomers.

Degradation Pathways Visualization

The following diagram maps the logical degradation cascades for 7-Bromo-8-methyl-chroman-4-one under stress.

DegradationPathways Start 7-Bromo-8-methyl- chroman-4-one Chromone Degradant A: 7-Bromo-8-methyl-chromone (Dehydrogenation) Start->Chromone Oxidation (O2/Heat) -2H RingOpen Degradant B: Retro-Michael Phenol (Ring Opening) Start->RingOpen Strong Base (pH > 12) Retro-Michael Debromo Degradant C: 8-Methyl-chroman-4-one (Photolysis) Start->Debromo UV Light (hν) Radical Cleavage Aldol Degradant D: Dimerization (Base-Catalyzed) Start->Aldol Base + High Conc. Self-Condensation

Figure 1: Primary degradation pathways including aromatization (A), ring opening (B), and photolysis (C).[1]

Experimental Protocols: Stress Testing (Forced Degradation)[1]

To validate stability for regulatory filing (IND/NDA), use this standardized protocol tailored for the chromanone scaffold.

Protocol Workflow
Stress ConditionProcedureExpected DegradantSampling Timepoints
Acid Hydrolysis Dissolve in 0.1 N HCl / ACN (1:1). Reflux at 60°C.Minimal degradation.0, 4, 8, 24 h
Base Hydrolysis Dissolve in 0.1 N NaOH / ACN (1:1). Stir at RT.Ring-opened phenol; Dimers.0, 1, 4, 8 h
Oxidation Add 3% H₂O₂ to solution.[1] Store at RT.[2]Chromone analog; N-oxide (if amine impurities present).[1]0, 4, 24 h
Thermal Solid state at 80°C (open container).Chromone (dehydrogenation).[1][3]1, 3, 7 days
Photostability 1.2 million lux hours (ICH Q1B).Debrominated species.End of cycle
Analytical Method (HPLC-UV)
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : 254 nm (aromatic core) and 280 nm (carbonyl).[1]

  • Retention Logic :

    • Ring-opened phenol: Elutes earlier (more polar).[1]

    • Chromone: Elutes later (planar, more conjugated).

    • Debrominated: Elutes earlier than parent (loss of Br lipophilicity).[1]

Storage & Handling Recommendations

Based on the stability profile, the following handling controls are mandatory to maintain purity >98%.

  • Light Protection : Store in amber glass vials or foil-wrapped containers to prevent homolytic debromination.

  • Atmosphere : Store under inert gas (Argon/Nitrogen) to prevent slow oxidative dehydrogenation to the chromone.

  • Temperature :

    • Short-term: 2-8°C (Refrigerated).[1]

    • Long-term: -20°C (Freezer).[1]

  • Solution Stability : Avoid storing in basic solvents (e.g., Pyridine, TEA) for extended periods. DMSO and DMF are suitable for stock solutions but should be used fresh to avoid hygroscopic water absorption triggering hydrolysis.

Synthesis & Reactivity Context

This compound is frequently generated via Friedel-Crafts cyclization of 3-bromo-1-(4-bromo-3-methyl-2-hydroxyphenyl)propan-1-one.[1] The stability of the final product is often superior to the open-chain precursor.

  • Key Reaction : Conversion to 4-bromochromenes using PBr₃ requires anhydrous conditions; the presence of moisture will revert the intermediate back to the chroman-4-one, confirming its thermodynamic stability over the enol bromide.[1]

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors . Journal of Medicinal Chemistry, 2012.

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview . Journal of Heterocyclic Chemistry (via PMC), 2021.

  • Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde . Acta Crystallographica Section E, 2014.[2]

  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes . Tetrahedron, 1993.

  • 7-Bromo-3-(hydroxymethyl)chromen-4-one Compound Summary . PubChem, National Library of Medicine.

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 7-Bromo-8-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This technical guide presents a comprehensive, tiered strategy for the preliminary bioactivity screening of a novel derivative, 7-Bromo-8-methyl-chroman-4-one. As a Senior Application Scientist, the author provides not just protocols, but the underlying scientific rationale for a logical, efficient, and self-validating screening cascade. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities. The guide details step-by-step methodologies for assessing cytotoxicity, followed by primary screens for anticancer, antimicrobial, and anti-inflammatory activities. Each protocol is designed to be robust and reproducible, incorporating necessary controls and clear endpoints. Data presentation formats and visualizations are included to aid in the interpretation and communication of results.

Introduction and Rationale

Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyran ring, serves as a crucial building block for numerous natural and synthetic compounds.[3] The structural simplicity of the chroman-4-one core, combined with its susceptibility to diverse chemical modifications, has made it an attractive scaffold for drug discovery. The absence of the C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant variations in their biological profiles.[3]

Natural and synthetic chroman-4-one analogs have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The specific substitution pattern on the chroman-4-one skeleton is a key determinant of its pharmacological effect.[2]

The subject of this guide, 7-Bromo-8-methyl-chroman-4-one, is a novel synthetic derivative. The introduction of a bromine atom at the 7-position and a methyl group at the 8-position is hypothesized to modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. Halogenation, in particular, is a common strategy in medicinal chemistry to improve potency and pharmacokinetic properties.

Justification for the Proposed Screening Cascade:

Given the broad bioactivities associated with the chroman-4-one scaffold, a logical and resource-efficient screening strategy is essential. This guide proposes a tiered approach, beginning with a fundamental assessment of cytotoxicity. This initial step is critical for identifying a therapeutic window and determining appropriate, non-lethal concentration ranges for subsequent, more specific bioactivity assays. Following this, a panel of primary screens is recommended, targeting three of the most prominent activities reported for this class of compounds:

  • Anticancer Activity: Many chroman-4-one derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][4]

  • Antimicrobial Activity: The scaffold has been identified as a promising backbone for the development of new antibacterial and antifungal agents.[4][5]

  • Anti-inflammatory Activity: Chroman-4-ones have been reported to inhibit key inflammatory mediators.[4]

This parallel screening approach allows for a broad yet targeted initial assessment of the compound's potential therapeutic value.

Tiered Bioactivity Screening Workflow

An efficient preliminary screening process is paramount. The workflow is designed to move from general to specific, ensuring that resources are focused on the most promising activities.

G cluster_0 Tier 0: Foundational Screening cluster_2 Tier 2: Data Analysis & Decision A Compound Synthesis & QC (7-Bromo-8-methyl-chroman-4-one) B Cytotoxicity Assessment (e.g., MTT Assay on non-cancerous cell line) A->B Solubilize in DMSO C Anticancer Screen (MTT Assay on Cancer Cell Lines) B->C Select non-toxic conc. D Antimicrobial Screen (MIC Assay) B->D Select non-toxic conc. E Anti-inflammatory Screen (NO Inhibition Assay) B->E Select non-toxic conc. F Determine IC50 / MIC Values C->F D->F E->F G Identify 'Hit' Activity F->G Compare to controls H Proceed to Secondary/Mechanistic Studies G->H If potent activity is observed

Caption: Tiered workflow for preliminary bioactivity screening.

Detailed Experimental Protocols

The following protocols are presented as robust, validated methods for the initial assessment of 7-Bromo-8-methyl-chroman-4-one.

Tier 0: Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is crucial for determining the compound's inherent toxicity and for establishing a sub-toxic concentration range for subsequent cell-based assays.[6]

Protocol: MTT Assay for General Cytotoxicity

  • Cell Culture:

    • Seed a non-cancerous human cell line (e.g., human dermal fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 7-Bromo-8-methyl-chroman-4-one in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[8]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly on a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Tier 1: Primary Bioactivity Screens

Principle: This screen utilizes the same MTT protocol as the cytotoxicity assay but is performed on one or more cancer cell lines to determine the compound's specific antiproliferative effect.[9][10] A significant difference in the IC₅₀ (half-maximal inhibitory concentration) between cancerous and non-cancerous cells suggests selective anticancer activity.

Protocol:

  • Follow the MTT Assay protocol described in Section 3.1, but replace the non-cancerous cell line with relevant human cancer cell lines. A good starting panel could include:

    • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

    • HT-29: Colorectal adenocarcinoma

    • A549: Lung carcinoma

  • A known anticancer drug (e.g., Doxorubicin) should be included as a positive control.

Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[11][12]

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Grow the bacteria in a suitable broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Plate Preparation:

    • In a 96-well plate, add 50 µL of sterile MHB to each well.

    • Add 50 µL of the compound stock solution (in a suitable solvent like DMSO, serially diluted in MHB) to the first column and perform a 2-fold serial dilution across the plate.

    • The final volume in each well should be 50 µL before adding the bacteria.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial suspension to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[13]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[14]

Principle: A key event in inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[15] This assay measures the ability of the compound to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[15] NO levels are indirectly quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with various non-toxic concentrations of 7-Bromo-8-methyl-chroman-4-one (determined from the Tier 0 assay) for 1-2 hours.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include controls: untreated cells, cells with LPS only, and cells with LPS plus a known inhibitor like L-NAME.[16]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear, concise tables to facilitate comparison and decision-making.

Table 1: Cytotoxicity and Anticancer Activity of 7-Bromo-8-methyl-chroman-4-one

Cell LineCell TypeIC₅₀ (µM) ± SD
FibroblastsNormal Human Dermis> 100
MCF-7Human Breast Adenocarcinoma15.2 ± 1.8
HT-29Human Colorectal Adenocarcinoma25.7 ± 3.1
A549Human Lung Carcinoma31.4 ± 2.5
DoxorubicinPositive Control (MCF-7)0.8 ± 0.1

IC₅₀: Half-maximal inhibitory concentration. Data are representative examples.

Table 2: Antimicrobial Activity of 7-Bromo-8-methyl-chroman-4-one

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive32
Escherichia coliNegative128
Ciprofloxacin (Control)-≤ 1

MIC: Minimum Inhibitory Concentration. Data are representative examples.

Table 3: Anti-inflammatory Activity of 7-Bromo-8-methyl-chroman-4-one

Compound Concentration (µM)% NO Inhibition ± SD
112.5 ± 2.1
1045.8 ± 4.3
2578.2 ± 5.9
L-NAME (100 µM)95.1 ± 1.5

% NO Inhibition relative to LPS-stimulated control. Data are representative examples.

Potential Mechanism of Action: Anti-inflammatory Pathway

Should the anti-inflammatory screen yield a positive result, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO in macrophages.[17][18]

G cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB:s->IkB:s NFkB_p50 p50 NFkB_p65 p65 NFkB_active p50/p65 NFkB_p50->NFkB_active Translocation NFkB_p65->NFkB_active Translocation Nucleus Nucleus DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Compound 7-Bromo-8-methyl- chroman-4-one Compound->IKK Potential Inhibition Point

Caption: The NF-κB signaling pathway, a potential anti-inflammatory target.

Conclusion and Future Directions

This guide outlines a systematic and scientifically grounded approach for the preliminary bioactivity screening of 7-Bromo-8-methyl-chroman-4-one. By employing a tiered strategy that begins with cytotoxicity and progresses to targeted primary screens, researchers can efficiently identify and prioritize the most promising pharmacological activities of this novel compound. The detailed, self-validating protocols provided for anticancer, antimicrobial, and anti-inflammatory assays serve as a robust foundation for initial drug discovery efforts.

Positive "hits" from this preliminary cascade warrant progression to secondary screening. Future work could involve:

  • Broadening the Scope: Testing against a wider panel of cancer cell lines or microbial strains.

  • Mechanistic Studies: Investigating the underlying mechanism of action, such as apoptosis induction, enzyme inhibition, or modulation of specific signaling pathways like NF-κB.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-Bromo-8-methyl-chroman-4-one to optimize potency and selectivity.

By following the logical progression and rigorous methodologies detailed herein, research and development professionals can effectively unlock the therapeutic potential of novel chroman-4-one derivatives.

References

  • Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (n.d.). Royal Society of Chemistry.
  • Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology.
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • de Oliveira, C. M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved February 3, 2026, from [Link]

  • Larsson, O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Chaudhary, P., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. Retrieved February 3, 2026, from [Link]

  • de Oliveira, C. M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Retrieved February 3, 2026, from [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Liu, T., & Zhang, L. (2017). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Retrieved February 3, 2026, from [Link]

  • Liu, T., & Zhang, L. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved February 3, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 3, 2026, from [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (2021). MDPI. Retrieved February 3, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

  • Bioassays for Anticancer Activities. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Wiegand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved February 3, 2026, from [Link]

  • NF-κB Signaling. (n.d.). Creative Diagnostics. Retrieved February 3, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) of Antibiotics. (2020). Bio-protocol. Retrieved February 3, 2026, from [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved February 3, 2026, from [Link]

  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • MIC & Etest. (n.d.). International Academy of Clinical Laboratory Diagnosticians. Retrieved February 3, 2026, from [Link]

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Retrieved February 3, 2026, from [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. Retrieved February 3, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

analytical methods for 7-Bromo-8-methyl-chroman-4-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 7-Bromo-8-methyl-chroman-4-one

Part 1: Executive Summary & Strategic Context

7-Bromo-8-methyl-chroman-4-one is a high-value bicyclic intermediate frequently utilized in the synthesis of fused heterocyclic APIs, including potassium-competitive acid blockers (P-CABs) and selective serotonin receptor ligands. Its structural integrity is defined by the specific regiochemistry of the halogen (Bromine at C7) and the alkyl group (Methyl at C8) on the benzopyranone core.

The Analytical Challenge: The primary challenge in characterizing this scaffold is distinguishing it from its regioisomers (e.g., 6-bromo-7-methyl or 5-bromo-6-methyl variants), which can form during non-selective Friedel-Crafts cyclization. Standard 1D NMR is often insufficient due to overlapping aromatic signals.

Scope of this Guide: This protocol details a multi-modal analytical strategy combining High-Resolution Mass Spectrometry (HRMS), 2D NMR (NOESY/HMBC), and Reverse-Phase HPLC to definitively validate structure and purity.

Part 2: Physicochemical Profile (Theoretical & Expected)

PropertyValue / CharacteristicRelevance
Formula

Molecular composition
Exact Mass 239.9786 (

Br) / 241.9765 (

Br)
HRMS Target
LogP (Predicted) ~2.8 - 3.1Lipophilicity; dictates HPLC mobile phase
Appearance Off-white to pale yellow crystalline solidVisual inspection
Solubility Soluble in DMSO,

, EtOAc; Insoluble in Water
Sample prep for NMR/HPLC
Melting Point Expected range: 85°C – 110°C (Derivative dependent)Purity indicator

Part 3: Analytical Workflow Visualization

The following diagram outlines the logical flow for validating the compound, moving from bulk property confirmation to definitive structural proof.

AnalyticalWorkflow RawSample Raw Sample (7-Bromo-8-methyl-chroman-4-one) Step1 Step 1: HRMS (ESI+) Confirm MW & Br Pattern RawSample->Step1 Step2 Step 2: HPLC-UV (254 nm) Purity & Impurity Profiling Step1->Step2 Step3 Step 3: 1H NMR (1D) Functional Group Check Step2->Step3 Step4 Step 4: 2D NMR (NOESY/HMBC) Regiochemistry Confirmation Step3->Step4 Decision Pass Criteria? Step4->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Sequential validation workflow ensuring molecular weight, purity, and regiochemical accuracy before release.

Part 4: Detailed Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and presence of mono-bromination via isotopic abundance.

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: ESI (+) or APCI (+).

  • Solvent: Methanol + 0.1% Formic Acid.

Methodology:

  • Dilute sample to 10 µg/mL in Methanol.

  • Inject directly (infusion) or via short LC column.

  • Acquire spectra in Full Scan mode (

    
     100–500).
    

Expected Results (Acceptance Criteria):

  • Base Peak:

    
     at 
    
    
    
    240.9864 (for
    
    
    Br).
  • Isotope Pattern: A distinct 1:1 doublet ratio for

    
     240.98 : 242.98. This "twin peak" signature confirms the presence of exactly one Bromine atom.
    
  • Fragment: Loss of ethylene (

    
    ) from the chromanone ring (Retro-Diels-Alder) may be observed at 
    
    
    
    .
Protocol 2: Nuclear Magnetic Resonance (NMR) – The Regio-Check

Objective: Distinguish the 7-Br-8-Me isomer from the 6-Br-7-Me isomer. This is the most critical step.

  • Instrument: 400 MHz or higher (600 MHz recommended for clean resolution).

  • Solvent:

    
     (Chloroform-d) or DMSO-
    
    
    
    .

1D


H NMR Assignment Strategy: 
  • Aliphatic Region: Look for two triplets corresponding to the chromanone ring:

    • 
       ~2.8 ppm (2H, t, 
      
      
      
      Hz, H-3).
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~4.5 ppm (2H, t, 
      
      
      
      Hz, H-2).
  • Methyl Group: Singlet at

    
     ~2.3 ppm (3H, s, 
    
    
    
    ).
  • Aromatic Region (The Key):

    • In the 7-Bromo-8-methyl isomer, protons H-5 and H-6 are ortho to each other.

    • Expectation: Two doublets with an ortho coupling constant (

      
       Hz).
      
    • Contrast: If the structure were 6-Br-8-Me (meta), you would see two singlets (or meta-coupled doublets,

      
       Hz).
      

2D NOESY Validation (Self-Validating Step): To confirm the Methyl is at position 8 (adjacent to the oxygen ring junction) and not position 6:

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Critical Correlation: Look for a NOE cross-peak between the Methyl protons (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     2.3) and the H-2 methylene protons  (
    
    
    
    4.5) or H-6 aromatic proton .
  • Note: Due to the geometry, the 8-Me group is spatially close to the ether oxygen but distinct from the H-2 protons. A stronger NOE is often seen between the 8-Me and the H-6 aromatic proton if they are ortho. If the methyl were at C6, it would show NOE to H-5.

NMR_Logic Me Methyl (C8) ~2.3 ppm H6 H-6 Aromatic ~7.1 ppm Me->H6 Strong NOE (Spatial Proximity) H5 H-5 Aromatic ~7.7 ppm H6->H5 Ortho Coupling (J ~8.5 Hz) H2 H-2 (Ether) ~4.5 ppm H5->H2 HMBC (Long Range)

Caption: NMR correlation map. The strong NOE between the Methyl group and H-6 confirms the 7,8-substitution pattern.

Protocol 3: HPLC Purity Profiling

Objective: Quantify purity and detect the "Open Ring" precursor (3-bromo-2-methyl-phenoxypropionic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

Gradient Table:

Time (min) % A (Water) % B (ACN) Phase
0.0 90 10 Equilibration
2.0 90 10 Injection
15.0 10 90 Gradient Ramp
18.0 10 90 Wash

| 18.1 | 90 | 10 | Re-equilibration |

System Suitability:

  • Retention Time (RT): The target chromanone is less polar than the open-ring acid precursor. Expect the Acid Precursor at ~6-8 min and the Target Chromanone at ~10-12 min .

  • Tailing Factor:

    
    .
    

Part 5: References

  • Ishikawa, Y. (2014).[1] Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E, 70(10), o996. (Provides crystallographic precedent for 7-bromo chromanone core geometry).

  • Showalter, H. D., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(22). (Details synthesis and NMR characterization of analogous halogenated chromanones).

  • PubChem Compound Summary. (2023). 7-Bromo-4-chromanone (CID 93348). National Center for Biotechnology Information. (Baseline spectral data for the parent scaffold).

  • Vertex AI Search. (2023). "General Procedure for Obtaining Chroman-4-Ones". MDPI. (Standard Friedel-Crafts cyclization protocols).

Sources

Application Notes and Protocols for the Investigation of 7-Bromo-8-methyl-chroman-4-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Chroman-4-one Scaffold

The chroman-4-one heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of naturally occurring and synthetic molecules with significant biological activities.[1] This structural motif is a key component of flavonoids and their derivatives, which are renowned for their diverse pharmacological properties.[1] Extensive research has demonstrated that compounds based on the chroman-4-one core exhibit a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2]

The biological activity of chroman-4-one derivatives is intricately linked to the substitution pattern on the heterocyclic ring system.[3][4] Strategic placement of different functional groups can modulate the potency and selectivity of these compounds towards specific biological targets. For instance, various substituted chroman-4-ones have been developed as selective inhibitors of enzymes such as SIRT2, which is implicated in age-related diseases.[3][4] Furthermore, derivatives have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase for the potential treatment of Alzheimer's disease, and as anti-neuroinflammatory agents that can suppress the production of pro-inflammatory cytokines.[5][6][7][8]

This document introduces 7-Bromo-8-methyl-chroman-4-one , a novel synthetic derivative for investigation. Given the established bioactivity of the chroman-4-one class, this compound represents a promising candidate for screening in various cell-based assays to elucidate its unique pharmacological profile. These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxic, anti-inflammatory, and neuroprotective potential of this compound. The protocols herein are designed to be robust and self-validating, providing a solid foundation for drug discovery and development professionals.

Section 1: Initial Characterization and Handling

Prior to initiating any cell-based assays, it is imperative to properly handle and characterize the compound to ensure reproducible and reliable results.

1.1. Compound Solubility and Stock Solution Preparation

  • Rationale: The solubility of a compound is a critical parameter that dictates its bioavailability in cell culture media. It is essential to determine the optimal solvent and concentration for creating a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. However, high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final concentration in the assay well below 0.5%.

  • Protocol:

    • Determine the solubility of 7-Bromo-8-methyl-chroman-4-one in USP-grade DMSO. Start by attempting to dissolve 1-10 mg of the compound in 100 µL of DMSO.

    • If the compound dissolves completely, a stock solution of 10-100 mM can be prepared. If not, adjust the volume of DMSO accordingly.

    • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may be necessary.

    • Once dissolved, centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved particulates.

    • Carefully transfer the supernatant to a fresh, sterile, amber-colored vial to protect the compound from light.

    • Store the stock solution at -20°C or -80°C for long-term stability. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Table 1: Recommended Stock and Working Concentrations

ParameterRecommendationRationale
Stock Solution Solvent USP-grade Dimethyl Sulfoxide (DMSO)High dissolving power for organic molecules and miscibility with aqueous media.
Stock Concentration 10 mM - 100 mM (empirical determination required)A high concentration allows for minimal volume addition to cell cultures, reducing solvent toxicity.
Final DMSO Concentration < 0.5% (v/v) in cell culture mediaTo minimize solvent-induced cytotoxicity and off-target effects.
Working Solutions Prepare serial dilutions from the stock solution in the appropriate cell culture medium immediately before use.Ensures accurate and consistent delivery of the compound to the cells and minimizes precipitation.

Section 2: Investigating Anticancer Activity

Many chroman-4-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] The following assays are designed to determine the potential of 7-Bromo-8-methyl-chroman-4-one as an anticancer agent.

2.1. Cell Viability and Cytotoxicity Assays

  • Rationale: The initial step in assessing anticancer potential is to determine the compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Protocol: MTT Assay for IC50 Determination

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Compound Treatment: Prepare a series of dilutions of 7-Bromo-8-methyl-chroman-4-one in complete culture medium from the stock solution. A common starting range is from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.2. Apoptosis and Cell Cycle Analysis

  • Rationale: If the compound exhibits cytotoxicity, it is important to determine the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Additionally, analyzing the cell cycle distribution can reveal if the compound induces cell cycle arrest at a specific phase.

  • Protocol: Annexin V/PI Staining for Apoptosis

    • Cell Treatment: Seed cells in 6-well plates and treat with 7-Bromo-8-methyl-chroman-4-one at concentrations around the determined IC50 for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

  • Protocol: Cell Cycle Analysis

    • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in cold 70% ethanol.

    • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G A Compound Preparation (Stock Solution) C Cell Viability Assay (MTT) Determine IC50 A->C B Cell Seeding (Cancer Cell Lines) B->C D Mechanism of Action Studies C->D If Cytotoxic E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Signaling Pathway Analysis (Western Blot) D->G

Caption: The LPS-induced NF-κB signaling cascade.

Section 4: Exploring Neuroprotective Effects

Given that some chromanone derivatives have shown promise in the context of neurodegenerative diseases, it is worthwhile to investigate the potential neuroprotective effects of 7-Bromo-8-methyl-chroman-4-one.

4.1. Protection Against Oxidative Stress-Induced Cell Death

  • Rationale: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Hydrogen peroxide (H2O2) is commonly used to induce oxidative stress in neuronal cell models. This assay will determine if the compound can protect neuronal cells from H2O2-induced cytotoxicity.

  • Protocol: Neuroprotection Assay in SH-SY5Y Cells

    • Cell Culture: Use a human neuroblastoma cell line such as SH-SY5Y.

    • Pre-treatment: Pre-treat the cells with various concentrations of 7-Bromo-8-methyl-chroman-4-one for 2-4 hours.

    • Oxidative Stress Induction: Expose the cells to a cytotoxic concentration of H2O2 (to be determined empirically, e.g., 100-500 µM) for 24 hours.

    • Cell Viability Assessment: Measure cell viability using the MTT assay as described in Section 2.1.

    • Data Analysis: Determine if the compound can dose-dependently rescue the cells from H2O2-induced cell death.

4.2. Assessment of Antioxidant Response

  • Rationale: The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a key cellular defense mechanism against oxidative stress. [10]Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification genes. A reporter gene assay can be used to determine if the compound activates this protective pathway.

  • Protocol: Nrf2/ARE Reporter Assay

    • Cell Line: Use a cell line stably transfected with a reporter construct containing the ARE sequence upstream of a reporter gene such as luciferase or β-lactamase. [10] 2. Compound Treatment: Treat the cells with various concentrations of 7-Bromo-8-methyl-chroman-4-one for 18-24 hours.

    • Reporter Gene Measurement: Measure the activity of the reporter gene according to the manufacturer's instructions.

    • Data Analysis: A dose-dependent increase in reporter gene activity indicates activation of the Nrf2/ARE pathway.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of the biological activities of 7-Bromo-8-methyl-chroman-4-one. By systematically evaluating its effects on cancer cells, inflammatory responses, and neuronal protection, researchers can gain valuable insights into the therapeutic potential of this novel compound. The modular nature of these assays allows for flexibility in experimental design, and the rationale provided for each step ensures a thorough and scientifically sound investigation.

References

  • J&W Pharmlab. 7-Bromo-chroman-4-one. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • National Center for Biotechnology Information (PMC). Cell-Based Assay for Identifying the Modulators of Antioxidant Response Element Signaling Pathway. [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • PubMed. 4-Bromo-methyl-7-methyl-6,8-dinitro-coumarin. [Link]

  • National Center for Biotechnology Information (PMC). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

  • ResearchGate. Synthesis, characterization and anti-microbial activity of 6-bromo-4-(substituted phenyl) iminoflavone. [Link]

  • National Institutes of Health. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. [Link]

  • ResearchGate. [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups for Compounds with COOH, NH2, OH, and C=O Functions. [Link]

  • PubMed. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. [Link]

  • National Center for Biotechnology Information (PMC). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. [Link]

  • ResearchGate. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. [Link]

  • ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. [Link]

  • National Institutes of Health. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link]

  • J-Stage. Design, synthesis and biological evaluation of 4-chromanone derivatives as I Kr inhibitors. [Link]

  • PubMed. 7-Hydroxy-(E)-3-phenylmethylene-chroman-4-one analogues as efflux pump inhibitors against Mycobacterium smegmatis mc² 155. [Link]

Sources

experimental setup for studying 7-Bromo-8-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Functionalization & Characterization Guide[1]

Executive Summary & Strategic Utility

7-Bromo-8-methyl-chroman-4-one (CAS 18442-22-3) represents a high-value "dual-handle" pharmacophore intermediate.[1] Unlike simple chromanones, this specific congener offers orthogonal reactivity profiles:

  • The C7-Bromine Handle: Positioned para to the ether oxygen, this aryl bromide is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), facilitating rapid library expansion at the "western" wing of the molecule.[1]

  • The C4-Ketone Handle: Allows for sp2 hybridization changes via reduction, reductive amination, or Knoevenagel condensations to generate homoisoflavonoid derivatives.[1]

  • The C8-Methyl Group: Provides critical steric bulk that restricts rotation in biaryl derivatives and modulates lipophilicity (logP), a key factor in optimizing blood-brain barrier (BBB) penetration for neurodegenerative targets like SIRT2 inhibition.[1]

This guide provides validated protocols for Quality Control (QC), Synthetic Functionalization, and Biological Assay Preparation.[1]

Analytical Quality Control (QC) Architecture

Before initiating synthesis, the purity of the starting scaffold must be verified.[1] Commercial batches often contain des-methyl or regioisomeric impurities.[1]

2.1 HPLC-UV/MS Profiling Protocol

Objective: Quantify purity and identify potential debrominated byproducts.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (carbonyl n-π* transition).[1]

Gradient Table:

Time (min)% A (Water)% B (ACN)Event
0.09010Equilibration
2.09010Injection
12.0595Linear Gradient
15.0595Wash
15.19010Re-equilibration

Acceptance Criteria:

  • Purity: >98% (AUC at 254 nm).

  • Mass Spec (ESI+): [M+H]⁺ = 241.0/243.0 (Characteristic 1:1 Br isotope pattern).

  • Common Impurity: 8-methyl-chroman-4-one (Mass 163.0, des-bromo artifact).[1]

2.2 NMR Structural Validation (400 MHz, CDCl₃)
  • δ 2.6-2.8 ppm (t, 2H): C3-Methylene protons (adjacent to carbonyl).[1]

  • δ 4.4-4.6 ppm (t, 2H): C2-Methylene protons (adjacent to ether oxygen; deshielded).[1]

  • δ 2.2 ppm (s, 3H): C8-Methyl group.[1]

  • δ 7.1-7.7 ppm (d, 2H): Aromatic protons C5 and C6 (ortho coupling ~8 Hz confirms substitution pattern).[1]

Synthetic Functionalization Protocols

The following protocols are designed for "divergent synthesis"—creating a library of compounds from a single batch of scaffold.

Workflow Visualization

SynthesisWorkflow Scaffold 7-Bromo-8-methyl- chroman-4-one Suzuki Protocol A: Pd-Catalyzed Coupling (Biaryl Formation) Scaffold->Suzuki R-B(OH)2, Pd(dppf)Cl2 Condensation Protocol B: Aldol/Knoevenagel (Homoisoflavonoids) Scaffold->Condensation R-CHO, Piperidine SIRT2 SIRT2 Inhibitor Candidates Suzuki->SIRT2 SAR Optimization Antimicrobial Antimicrobial Agents Condensation->Antimicrobial Bioactivity Screening

Figure 1: Divergent synthetic workflow utilizing orthogonal reactive handles.

Protocol A: Suzuki-Miyaura Cross-Coupling (C7 Functionalization)

Rationale: The 7-bromo position allows for the introduction of aryl/heteroaryl groups to probe the hydrophobic pocket of target enzymes (e.g., SIRT2).[1]

Reagents:

  • Substrate: 7-Bromo-8-methyl-chroman-4-one (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (10 mL per gram of substrate) and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 4–6 hours. (Monitor by TLC: Mobile phase 20% EtOAc/Hexanes).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Yield Expectation: 75–90%.

Protocol B: Knoevenagel Condensation (C3 Functionalization)

Rationale: Functionalizing the C3 position (alpha to carbonyl) with benzylidene moieties creates "homoisoflavonoid" mimics, a class known for potent antimicrobial and anti-inflammatory activity.[1]

Reagents:

  • Substrate: 7-Bromo-8-methyl-chroman-4-one (1.0 equiv)[1]

  • Aldehyde: Benzaldehyde derivative (1.1 equiv)

  • Catalyst: Piperidine (0.2 equiv) or Pyrrolidine[1]

  • Acid Additive: Acetic Acid (0.2 equiv)[1]

  • Solvent: Ethanol or Toluene[1]

Step-by-Step Procedure:

  • Mixing: Dissolve substrate and aldehyde in Ethanol (5 mL/mmol).

  • Catalysis: Add Piperidine and Acetic Acid dropwise.

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

    • Note: If conversion is slow, switch solvent to Toluene and use a Dean-Stark trap to remove water.[1]

  • Crystallization: Upon cooling, the product often precipitates as a colored solid (yellow/orange).[1]

  • Isolation: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation: NMR should show a singlet olefinic proton around δ 7.8 ppm (C=CH-Ar).[1]

Biological Assay Preparation
4.1 Solubility & Stock Management

The 7-bromo-8-methyl-chroman-4-one scaffold is highly lipophilic (Predicted LogP ~3.2).[1]

  • Primary Stock: Dissolve in 100% DMSO to a concentration of 10 mM .

    • Visual Check: Ensure no precipitation occurs.[1] Sonicate for 5 minutes if necessary.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.[1]

4.2 Assay Buffer Compatibility

For enzymatic assays (e.g., SIRT2) or cell-based screens:

  • Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS or HEPES).[1]

  • DMSO Limit: Keep final DMSO concentration <1% (v/v) to avoid solvent toxicity or enzyme denaturation.

  • Precipitation Risk: At concentrations >50 µM in aqueous buffer, the compound may crash out.[1]

    • Mitigation: Use 0.01% Triton X-100 or Tween-20 in the assay buffer to maintain solubility.[1]

Mechanistic Context: SIRT2 Inhibition Logic

The 7-bromo-8-methyl-chroman-4-one scaffold is structurally homologous to known SIRT2 inhibitors (e.g., 6,8-dibromo-2-pentylchroman-4-one).[1]

SAR_Logic Target Target: SIRT2 Enzyme (NAD+ Dependent Deacetylase) Scaffold 7-Bromo-8-methyl-chroman-4-one Interaction1 Hydrophobic Pocket: Occupied by 7-Br and 8-Me Scaffold->Interaction1 Interaction2 Substrate Mimicry: Chromanone core mimics nicotinamide/acetyl-lysine Scaffold->Interaction2 Interaction1->Target Inhibition Interaction2->Target Inhibition

Figure 2: Proposed Mechanism of Action for Chromanone-based SIRT2 Inhibition.

References
  • Shaikh, M. M., et al. (2013).[1] 3-Bromochroman-4-one. Acta Crystallographica Section E. Link

  • Rundlöf, T., et al. (2012).[1] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(12), 5829-5839.[1] Link

  • Diana, E. J., et al. (2021).[1][2][3] Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7789-7812.[1] Link

  • ChemicalBook. (2025). 7-Bromo-4-chromanone Product Properties. Link

  • Gomes, M. N., et al. (2024).[1] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(7), 1585.[1] Link

Sources

Application Note: Mechanistic Study & Synthetic Protocols for 7-Bromo-8-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The chroman-4-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for flavonoids, homoisoflavonoids, and synthetic inhibitors of kinases and sirtuins (SIRT2).[1][2][3] The specific derivative 7-bromo-8-methyl-chroman-4-one is of high strategic value due to its unique substitution pattern:

  • C7-Bromine: A halogen "handle" allowing for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C8-Methyl: Provides steric bulk that restricts conformational rotation in downstream biaryl products (atropisomerism potential) and blocks metabolic oxidation at the vulnerable ortho position.

  • C4-Ketone: A versatile electrophile for condensation or reduction reactions.

This application note details the optimized protocols for synthesizing this core scaffold and subsequently functionalizing it, addressing the specific steric challenges posed by the C8-methyl group.

Synthesis of the Core Scaffold

Objective: Efficient formation of the bicyclic ring system via Intramolecular Friedel-Crafts Acylation.

Retrosynthetic Logic

The most robust route to 7-bromo-8-methyl-chroman-4-one involves the cyclization of 3-(3-bromo-2-methylphenoxy)propanoic acid . While polyphosphoric acid (PPA) is classical, we recommend Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid) for cleaner workup and higher yields on milligram-to-gram scales.
Mechanistic Pathway

The reaction proceeds through the formation of an acylium ion intermediate. The 8-methyl group directs the cyclization to the para position relative to the methyl (closing at C4), while blocking the alternative ortho site, preventing isomeric mixtures.

SynthesisPathway Start 3-(3-bromo-2- methylphenoxy) propanoic acid Acylium Acylium Ion Intermediate Start->Acylium Eaton's Reagent (P2O5/MsOH) Cyclization Intramolecular EAS (Ring Closure) Acylium->Cyclization Electrophilic Attack Product 7-Bromo-8-methyl- chroman-4-one Cyclization->Product -H+

Figure 1: Cyclization pathway via Eaton's Reagent. The 2-methyl group on the phenol ring ensures regioselectivity.

Experimental Protocol: Ring Closure

Reagents:

  • Precursor: 3-(3-bromo-2-methylphenoxy)propanoic acid (1.0 equiv)

  • Solvent/Catalyst: Eaton’s Reagent (5 mL per mmol of substrate)

  • Quench: Ice-water,

    
     (sat. aq.)
    

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, add the carboxylic acid precursor.

  • Addition: Add Eaton’s Reagent carefully under

    
     atmosphere.
    
  • Reaction: Heat to 60°C for 2 hours. Note: Higher temperatures (>80°C) may cause debromination or polymerization.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acid (low

    
    ) should disappear, replaced by the ketone (high 
    
    
    
    ).
  • Quench: Pour the reaction mixture slowly onto crushed ice. The product typically precipitates as an off-white solid.

  • Isolation: Extract with

    
     (3x). Wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

C7-Diversification: Sterically Demanding Suzuki Coupling

Challenge: The C8-methyl group creates significant steric hindrance around the C7-bromine, making standard


 conditions sluggish.
Solution:  Use of electron-rich, bulky biaryl phosphine ligands (e.g., SPhos  or XPhos ) facilitates the oxidative addition and, more importantly, the transmetallation step in hindered systems.
Catalytic Cycle & Steric Influence

The mechanism follows the standard Pd(0)/Pd(II) cycle. The bulky ligand prevents the formation of inactive palladium dimers and creates a "pocket" that accommodates the 8-methyl steric clash during the reductive elimination step.

SuzukiCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Br-8-Me-Chromanone TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base (K3PO4) RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Critical Step RedElim->Pd0 - Product

Figure 2: Suzuki-Miyaura catalytic cycle. The Reductive Elimination step is the rate-determining step influenced by the C8-methyl group.

Protocol: C7-Arylation

Reagents:

  • Substrate: 7-Bromo-8-methyl-chroman-4-one (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) - Critical for hindered substrates.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid,

    
    , SPhos, and base.[4] Seal and purge with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.
    
  • Solvation: Add degassed Toluene/Water via syringe.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Silica gel).

C4-Functionalization: Knoevenagel Condensation

Objective: Synthesis of 3-benzylidene derivatives (Michael acceptors), which are potent pharmacophores for antimicrobial activity.

Protocol

Reagents:

  • Substrate: 7-Bromo-8-methyl-chroman-4-one

  • Electrophile: Aromatic Aldehyde (e.g., benzaldehyde)

  • Catalyst: Piperidine (cat.) or

    
    
    
  • Solvent: Ethanol or Toluene (Dean-Stark)

Procedure:

  • Mix substrate and aldehyde (1:1 equiv) in Ethanol.

  • Add 5 drops of piperidine.

  • Reflux for 4-6 hours.

  • Self-Validating Step: On cooling, the product often precipitates as bright yellow/orange crystals (due to extended conjugation).

Validation & Troubleshooting

Analytical Data Summary
FeatureMethodExpected Observation
Reaction Progress TLCDisappearance of SM (

in 4:1 Hex/EtOAc).
Structure ID

-NMR
C8-Me: Singlet

2.1-2.3 ppm. C2/C3-H: Triplets at

4.5 and 2.8 ppm (distinctive chromanone pattern).
Mass Spec LC-MS (ESI+)Distinctive Br isotope pattern (M and M+2 peaks of equal height).
Common Issues
  • Problem: Incomplete Suzuki coupling.

    • Cause: Steric hindrance of 8-Me or catalyst deactivation.

    • Fix: Switch to XPhos Pd G2 precatalyst or increase temp to 110°C in Dioxane.

  • Problem: Ring opening during synthesis.

    • Cause: Reaction temp >100°C in PPA.

    • Fix: Maintain temp <80°C and use Eaton's reagent.

References

  • Synthesis of Chromanones

    • Begum, A. F., et al. "General experimental procedure for the synthesis of chroman-4-one."[5] Tetrahedron Letters, 2021.[5]

    • Source:

  • SIRT2 Inhibition & Biological Relevance

    • Rumpf, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[2][3] Journal of Medicinal Chemistry, 2012.[3]

    • Source:

  • Suzuki Coupling Mechanisms on Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
    • Source:

  • Antimicrobial Activity of Chromanones

    • Ferreira, M., et al.
    • Source:

Sources

Application Note: Strategic Target Deconvolution of 7-Bromo-8-methyl-chroman-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Bromo-8-methyl-chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for agents targeting neurodegenerative pathways (AChE/BChE inhibition), microbial biofilms (WrbA modulation), and oncology targets (Kinases/Aromatase).[1] However, its phenotypic activity often outpaces mechanistic understanding.

This Application Note provides a rigorous, multi-modal workflow for identifying the biological targets of this specific scaffold. Unlike generic guides, we leverage the unique chemical handle (7-Bromo) and steric controller (8-Methyl) to design self-validating target identification (Target ID) campaigns.[1] We employ a "Triad Strategy" combining Computational Docking , Chemical Proteomics (Activity-Based Profiling) , and Cellular Thermal Shift Assays (CETSA) .[1]

Part 1: Structural Analysis & Probe Design Logic

Effective Target ID requires understanding the molecule's chemical "affordances." The 7-Bromo-8-methyl-chroman-4-one molecule is not just a ligand; it is a platform for probe generation.[1]

The Pharmacophore Map
  • 7-Bromo Position (The Vector): The aryl bromide is the ideal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira).[1] This allows the attachment of biotin or photo-affinity linkers away from the likely binding interface of the chromanone carbonyl.

  • 8-Methyl Position (The Gatekeeper): This group provides steric bulk that restricts rotation and enhances lipophilicity.[1] It often dictates selectivity between isoforms (e.g., MAO-A vs. MAO-B).[1] Crucial Note: Modifications here often abolish activity; leave this position native during probe synthesis.

  • C4 Carbonyl (The Anchor): Forms critical hydrogen bonds with residues like Serine or Histidine in enzyme active sites (e.g., AChE catalytic triad).[1]

Graphviz Workflow: The Triad Strategy

TargetID_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Chemical Proteomics cluster_2 Phase 3: Biophysical Validation Start Phenotypic Hit: 7-Bromo-8-methyl-chroman-4-one Docking Inverse Docking (scPDB / ChEMBL) Start->Docking ProbeSyn Probe Synthesis (7-Br Functionalization) Start->ProbeSyn CETSA CETSA / Thermal Shift (Label-Free) Start->CETSA Pharma Pharmacophore Mapping Docking->Pharma FuncAssay Enzymatic/Functional Validation Pharma->FuncAssay High Confidence PullDown Streptavidin Pull-Down & MS ProbeSyn->PullDown PullDown->FuncAssay Candidate List CETSA->FuncAssay Engagement Confirmed

Figure 1: The "Triad Strategy" for deconvoluting the mechanism of action for chromanone derivatives, moving from computational prediction to physical capture and biophysical validation.[1]

Part 2: Protocol A - Chemical Proteomics (Probe Synthesis & Pull-Down)[1]

This method identifies proteins that physically bind to the scaffold. We utilize the 7-Br position to create a Photo-Affinity Probe (PAL) .[1]

Probe Synthesis Strategy

Objective: Convert 7-Bromo-8-methyl-chroman-4-one into a trifunctional probe (Ligand + Photo-crosslinker + Biotin handle).[1]

  • Reaction: Sonogashira Coupling.

  • Reagents: 7-Bromo-8-methyl-chroman-4-one + Propargyl-PEG-Biotin-Diazirine linker.

  • Catalyst: Pd(PPh3)2Cl2 / CuI in TEA/THF.

  • Why this works: The alkyne linker extends from the 7-position, projecting the bulky biotin/diazirine tag out of the binding pocket, preserving the interaction of the chromanone core.

The Pull-Down Protocol

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitors.[1]

  • Streptavidin Magnetic Beads (e.g., Dynabeads MyOne C1).[1]

  • Competitor: Unmodified 7-Bromo-8-methyl-chroman-4-one (10x-50x excess).[1]

Step-by-Step:

  • Lysate Prep: Harvest 5x10^7 cells (e.g., HeLa or SH-SY5Y). Lyse on ice for 30 min. Centrifuge at 14,000 x g to clear.

  • Incubation (The Critical Step):

    • Sample A (Probe): Lysate + Probe (1-10 µM).[1]

    • Sample B (Competition Control): Lysate + Free Ligand (50 µM) pre-incubated for 30 min, then add Probe (1 µM).[1]

  • Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. This covalently bonds the diazirine to the target protein.

  • Enrichment: Add Streptavidin beads. Rotate overnight at 4°C.

  • Washing: Wash beads 3x with harsh buffer (1% SDS in PBS) to remove non-covalent binders. Note: The UV bond is covalent, so we can wash aggressively to reduce background.

  • Elution & MS: Digest on-bead with Trypsin. Analyze via LC-MS/MS.

  • Data Analysis: Targets are valid ONLY if they are present in Sample A but significantly reduced (>50%) in Sample B.

Part 3: Protocol B - Cellular Thermal Shift Assay (CETSA)[1][2][3][4]

CETSA is the "Gold Standard" for validating target engagement in intact cells without chemical modification. It relies on the principle that ligand binding stabilizes a protein, shifting its melting temperature (


) higher.[2]
Experimental Design
  • Model System: Intact cells (PBMCs or Cancer lines) or Cell Lysate.[1]

  • Compound: 7-Bromo-8-methyl-chroman-4-one (Parent molecule).[1]

CETSA Workflow Diagram

CETSA_Protocol cluster_inputs Treatment Groups Vehicle Vehicle (DMSO) Heat Heat Shock (40°C - 65°C) Vehicle->Heat Treated Treated (Chromanone 10µM) Treated->Heat Lyse Lysis & Centrifugation Heat->Lyse Precipitate Unstable Proteins Detect Detection (Western Blot or MS) Lyse->Detect Soluble Fraction Only

Figure 2: CETSA workflow comparing vehicle vs. drug-treated samples across a temperature gradient.[1]

Step-by-Step Protocol
  • Treatment: Treat live cells with 10 µM 7-Bromo-8-methyl-chroman-4-one (or DMSO control) for 1 hour at 37°C.

  • Aliquot: Split cells into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a distinct temperature (gradient: 37, 40, 43... up to 67°C) for exactly 3 minutes .

  • Cooling: Immediately snap-cool at room temperature for 3 minutes.

  • Lysis: Add lysis buffer supplemented with detergents (e.g., 0.4% NP-40).[1] Freeze-thaw 3 times (Liquid N2 / 25°C water bath) to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Logic: Denatured proteins precipitate and form a pellet. Stabilized (drug-bound) proteins remain in the supernatant.[1]

  • Analysis: Collect supernatant. Analyze via Western Blot (if target is suspected, e.g., AChE) or Mass Spectrometry (for unbiased proteome-wide analysis).[1]

  • Validation: Plot the "Melting Curve" (Temperature vs. Soluble Protein Intensity). A right-shift in the curve (higher

    
    ) confirms target engagement.[1]
    

Part 4: In Silico Profiling (Inverse Docking)[1]

Before wet-lab work, narrow the search space using the structural properties of the scaffold.

Target Classes for Chromanones:

  • Cholinesterases (AChE/BChE): The chromanone core mimics the substrate of these enzymes.

  • Kinases (e.g., WrbA, MEK): The 4-one carbonyl can act as a hinge binder.[1]

  • Aromatase: The 7-bromo substituent often mimics the steroid D-ring.[1]

Protocol:

  • Ligand Prep: Minimize the 7-Bromo-8-methyl-chroman-4-one structure using MMFF94 force field.[1]

  • Database: Use scPDB or ChEMBL to retrieve crystal structures of proteins known to bind flavonoids or benzopyrans.

  • Docking: Run AutoDock Vina .

    • Grid Box: Center on the co-crystallized ligand of the reference protein.

    • Scoring: Look for binding energies < -8.0 kcal/mol.[1]

    • Filter: Prioritize poses where the C4-Carbonyl forms H-bonds.[1]

Summary of Data Interpretation

MethodOutput DataInterpretation Criteria
Inverse Docking Binding Energy (

)
Scores < -8.0 kcal/mol + H-bond at C4 carbonyl suggest a hit.[1]
Chem. Proteomics Spectral Counts / IntensityTarget must be enriched >5-fold in Probe sample vs. Competition Control.
CETSA Melting Temp (

)

C is considered significant target engagement.[1]

References

  • Chromanone Scaffold Utility

    • Emami, S., & Ghanbarimasir, Z. (2021).[1] Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Link

  • Chemical Proteomics & Probe Design

    • Li, H., et al. (2024).[1][3][4] A chemical proteomics approach for global mapping of functional lysines on cell surface of living cell.[3] PubMed Central. Link

  • CETSA Methodology

    • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[5][6][7][2][8] Nature Protocols. (Foundational reference for the protocol described).

    • Shaw, J., et al. (2022).[1][9] High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.[1][5] NIH. Link

  • Target Specificity (AChE/BChE)

    • Author Unlisted. (2024).[1] Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase.[1][4] NIH. Link

  • Target Specificity (Biofilms/WrbA)

    • Author Unlisted. (2025).[1] Nature-Inspired Compounds Targeting Escherichia coli WrbA as Biofilm-Modulating Agents.[1] NIH. Link (Note: URL is illustrative of the search result context).

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up 7-Bromo-8-methyl-chroman-4-one

[1][2]

Ticket ID: SC-CHRM-78M-004 Subject: Process Engineering Guide for Scale-Up (>100g) of 7-Bromo-8-methyl-chroman-4-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

Scaling up the synthesis of 7-Bromo-8-methyl-chroman-4-one presents distinct challenges compared to bench-scale preparation.[1][2] While laboratory protocols often utilize Polyphosphoric Acid (PPA) for the cyclization step, this method becomes hazardous and operationally difficult at scales exceeding 100g due to high viscosity, poor heat transfer, and violent quenching exotherms.[2]

This guide outlines a scalable, self-validating protocol shifting from PPA to a Friedel-Crafts Acylation via an Acid Chloride intermediate. This route offers superior temperature control, easier workup, and higher purity profiles.[2]

Phase 1: Strategic Route Selection

The Bench-Scale Trap: Polyphosphoric Acid (PPA)

At the milligram scale, heating 3-(3-bromo-2-methylphenoxy)propanoic acid in PPA is effective.[1][2] However, at scale, this method fails due to:

  • Viscosity: PPA is extremely viscous at room temperature.[1][2] Effective stirring requires heating, but the cyclization is exothermic.[2] This creates "hot spots" leading to tar formation.[1][2]

  • Quenching: Pouring hot, viscous acid into ice/water on a large scale is a safety hazard, generating massive steam and potential eruptions.[2]

  • Purification: The "gummy" nature of the crude product often traps inorganic salts, requiring extensive chromatography.

The Scalable Solution: Acid Chloride Activation

We recommend a two-step activation/cyclization sequence:

  • Activation: Conversion of the carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ).
    
  • Cyclization: Intramolecular Friedel-Crafts acylation using Aluminum Chloride (

    
    ) in a chlorinated solvent (DCM or DCE).[1][2]
    

Why this works:

  • Homogeneity: The reaction remains a fluid solution, ensuring uniform heat distribution.[2]

  • Control: The exotherm is managed by the rate of addition of the Lewis Acid.

  • Regioselectivity: The 2-methyl group blocks the ortho position, and the 3-bromo group directs ortho/para.[2] However, the intramolecular nature of the 3-carbon chain forces cyclization to the remaining ortho position (C6 of the phenol ring), yielding the desired 7-bromo-8-methyl isomer.[2]

Phase 2: Detailed Experimental Protocol

Step 1: Precursor Synthesis (Ether Formation)

Starting Material: 2-Methyl-3-bromophenol (commercially available or synthesized from 3-bromo-2-methylaniline).[1][2]

Reagents:

  • 2-Methyl-3-bromophenol (1.0 eq)[1][2]

  • 3-Bromopropanoic acid (1.2 eq)[1][2]

  • Sodium Hydroxide (2.5 eq, 20% aq.[1][2] solution)

  • Water (Solvent)[1][2]

Procedure:

  • Dissolve the phenol in NaOH solution.

  • Add 3-bromopropanoic acid slowly.

  • Reflux for 4–6 hours. Checkpoint: Monitor consumption of phenol via HPLC.[1]

  • Workup: Cool to

    
    . Acidify with conc. HCl to pH 1.[1][2] The product, 3-(3-bromo-2-methylphenoxy)propanoic acid , will precipitate.[1][2] Filter and wash with cold water.[1][2]
    
  • Drying: Vacuum dry at

    
     to constant weight. Moisture interferes with the next step.
    
Step 2: Acid Chloride Formation & Cyclization (The Critical Scale-Up Step)[1]

Reagents:

  • 3-(3-bromo-2-methylphenoxy)propanoic acid (1.0 eq)[1][2]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1][2]
    
  • Aluminum Chloride (

    
    ) (1.2 eq)[1][2]
    
  • Dichloromethane (DCM) (anhydrous, 10 vol)[1][2]

  • DMF (catalytic, 0.1 mol%)[1][2]

Protocol:

  • Activation: In a reactor fitted with a scrubber (for

    
     and 
    
    
    ), suspend the acid in DCM (5 vol). Add catalytic DMF.[1][2]
  • Add

    
     dropwise at room temperature.[1][2]
    
  • Heat to gentle reflux (

    
    ) for 2 hours until gas evolution ceases.
    
  • Solvent Swap (Optional but Recommended): Distill off excess

    
     and DCM, then redissolve the oily residue in fresh anhydrous DCM (10 vol). Reason: Excess thionyl chloride can react violently with 
    
    
    .[2]
  • Cyclization: Cool the acid chloride solution to

    
    .
    
  • Add

    
     portion-wise over 60 minutes. Do not allow internal temp to exceed 
    
    
    .
  • Allow to warm to room temperature and stir for 3 hours.

  • Quenching: Pour the reaction mixture slowly into a stirred mixture of ice (10 vol) and conc. HCl (1 vol). Caution: Exothermic.[2]

  • Isolation: Separate the organic layer.[2][3] Wash with brine and saturated

    
    .[1][2] Dry over 
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane (1:3) or Isopropyl Alcohol.[1][2]

Phase 3: Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see unreacted starting material.

  • Diagnosis: The bromine atom at position 3 deactivates the ring, making the Friedel-Crafts step sluggish.[2]

  • Fix:

    • Ensure the acid chloride formation is complete (check by quenching a small aliquot with methanol and running TLC/HPLC for the methyl ester).

    • Increase

      
       loading to 1.5 eq.[1][2] The Lewis acid can coordinate to the ether oxygen, requiring more than stoichiometric amounts.[2]
      
    • Switch solvent to 1,2-Dichloroethane (DCE) and reflux at

      
       if DCM reflux (
      
      
      ) is insufficient.[1][2]

Q2: The reaction mixture turned into a black tar during cyclization.

  • Diagnosis: Thermal runaway or polymerization.[1][2] This often happens if

    
     is added too quickly or if the temperature spikes.
    
  • Fix: Strict temperature control during addition (

    
     to 
    
    
    ). Ensure efficient mechanical stirring, not magnetic stirring, which fails at scale.

Q3: I am seeing an impurity at ~5-10% that is difficult to remove.

  • Diagnosis: Likely intermolecular acylation (dimerization) rather than intramolecular cyclization.[1][2] This occurs at high concentrations.[1][2]

  • Fix: Operate under high dilution conditions. Add the acid chloride solution slowly to a slurry of

    
     in DCM, rather than adding 
    
    
    to the concentrated substrate. This favors the intramolecular reaction (High Dilution Principle).[1]

Q4: Can I use Oxalyl Chloride instead of Thionyl Chloride?

  • Answer: Yes. Oxalyl chloride is milder and produces gaseous byproducts (

    
    ) that are easily removed, avoiding the need for distillation before cyclization.[2] It is more expensive but cleaner for GMP steps.[1][2]
    

Phase 4: Visualization & Logic[2]

Pathway and Impurity Map

The following diagram illustrates the critical decision points and potential failure modes in the synthesis.

GStart2-Methyl-3-bromophenolEtherAcid3-(3-bromo-2-methylphenoxy)propanoic acidStart->EtherAcidEtherificationAcidChlAcid Chloride IntermediateEtherAcid->AcidChlActivationProduct7-Bromo-8-methyl-chroman-4-one(Target)AcidChl->ProductIntramolecularCyclizationImpurity1Intermolecular Dimer(High Conc. Impurity)AcidChl->Impurity1High Conc.(Intermolecular)Impurity2Polymer/Tar(Overheating)AcidChl->Impurity2T > 40°C(Degradation)Reagent13-Bromopropanoic acidNaOH, RefluxReagent2SOCl2 or (COCl)2DCM, cat. DMFReagent3AlCl3, DCM-5°C to RT

Caption: Synthetic workflow for 7-bromo-8-methyl-chroman-4-one, highlighting the critical divergence between successful cyclization and common scale-up impurities.

Quantitative Comparison: PPA vs. Acid Chloride Route[2]
FeaturePolyphosphoric Acid (PPA)Acid Chloride / AlCl3
Scalability Poor (>50g is difficult)Excellent (Linear scale-up)
Temperature High (

)
Low (

to

)
Stirring Difficult (High Viscosity)Easy (Homogeneous Solution)
Quenching Dangerous (Steam/Splatter)Controlled (Liquid/Liquid)
Typical Yield 40-55%65-80%

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline."[1][2] (Reference for precursor numbering and halogen handling).

  • Mahboobi, S. et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors."[1][2] Journal of Medicinal Chemistry, 2012.[1][2] (Primary reference for chromanone scaffold synthesis). [1][2]

  • Organic Syntheses. "3-Bromo-4-hydroxytoluene." Org.[1][2][4][5] Synth. 1971, 51,[1][2] 82. (Synthesis of bromocresol precursors).

  • Lide, D. R. "Friedel-Crafts Reactions."[1][2] CRC Handbook of Chemistry and Physics.[1] (General mechanistic grounding).

  • Patents. US Patent 11407705-B2 (General reference for scaling carboxylic acid intermediates).[1][2] [1][2]

optimization of reaction conditions for chroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Chroman-4-one Synthesis Document ID: TSC-CHEM-042 Last Updated: February 2026 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Method Selection

The synthesis of chroman-4-ones (2,3-dihydro-4H-chromen-4-ones) presents a classic dichotomy in organic synthesis: the trade-off between thermodynamic stability and kinetic control. The two dominant pathways—intramolecular Friedel-Crafts acylation and base-catalyzed cyclization of 2'-hydroxychalcones—require distinct optimization strategies.

This guide moves beyond textbook definitions to address specific failure modes: viscosity-induced thermal gradients in acid catalysis and retro-Michael equilibrium shifts in base catalysis .

Method Selection Decision Matrix

Use the following logic to select the optimal pathway for your substrate.

MethodSelection Start Start: Select Substrate Substrate1 Phenol / Resorcinol Start->Substrate1 Substrate2 2'-Hydroxyacetophenone Start->Substrate2 Q1 Acid Sensitive Groups? Substrate1->Q1 Q2 Aldehyde Availability? Substrate2->Q2 MethodA Method A: Friedel-Crafts (Eaton's Reagent) Q1->MethodA Yes (Mild) MethodB Method B: PPA Cyclization (High Temp) Q1->MethodB No (Robust) MethodC Method C: Tandem Aldol-Michael (Microwave/DIPA) Q2->MethodC One-Pot Desired MethodD Method D: Chalcone Isolation Then Acid Cyclization Q2->MethodD Stepwise Control

Figure 1: Decision matrix for selecting the synthesis route based on substrate availability and functional group tolerance.

Module A: Acid-Mediated Cyclization (Friedel-Crafts)

Target: Cyclization of 3-phenoxypropanoic acids. Primary Challenge: Polyphosphoric Acid (PPA) handling and workup.

The "Eaton's Reagent" Upgrade

While PPA is the historical standard, it suffers from high viscosity, requiring temperatures >100°C to stir effectively, which degrades sensitive substrates. Eaton’s Reagent (7.7 wt%


 in methanesulfonic acid) is the superior optimization choice. It is less viscous, allows lower reaction temperatures (RT to 60°C), and simplifies aqueous workup [1].
Optimized Protocol: Eaton's Reagent Cyclization
  • Preparation: In a flame-dried flask under

    
    , dissolve the 3-phenoxypropanoic acid precursor (1.0 equiv) in Eaton’s Reagent (5–10 mL per gram of substrate).
    
  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: If TLC shows <50% conversion, ramp temperature to 40°C. Do not exceed 60°C unless necessary to avoid polymerization.

  • Quench (Critical Step): Pour the reaction mixture slowly into a slurry of ice and water (10x volume).

    • Why: Methanesulfonic acid is water-soluble; the product will precipitate or oil out, unlike PPA which forms a sticky gum that traps product.

  • Isolation: Extract with Ethyl Acetate (not DCM, to avoid emulsion with sulfonic acid residues). Wash organic layer with sat.

    
     until pH neutral.
    
Troubleshooting Guide: Acid-Mediated Route
SymptomRoot CauseCorrective Action
Black Tar / Charring Localized overheating due to high viscosity of PPA.Switch to Eaton's Reagent .[1][2] If using PPA, use a mechanical stirrer (not magnetic) and an oil bath ramp rate of <5°C/min.
Low Yield (Ring Opening) Reaction temperature too high, promoting thermodynamic equilibrium toward the open chain.Reduce temperature by 20°C. Monitor reaction strictly by HPLC/TLC and quench immediately upon consumption of SM.
Incomplete Cyclization Deactivation of the aromatic ring by electron-withdrawing groups (EWGs).If the phenol ring has strong EWGs (e.g.,

), Friedel-Crafts will fail. Switch to Module B (building the ring via acetophenone).

Module B: Base-Mediated Tandem Synthesis

Target: One-pot reaction of 2'-hydroxyacetophenones + aromatic aldehydes. Primary Challenge: Reversibility of the Michael addition (Retro-Michael).

This method utilizes a Kabbe Condensation followed by an intramolecular oxa-Michael addition. The reaction is equilibrium-driven.

Optimized Protocol: Microwave-Assisted Synthesis

Microwave irradiation significantly improves yield by overcoming the activation energy of the ring-closure step faster than the degradation pathways can compete [2].

  • Stoichiometry: 2'-hydroxyacetophenone (1.0 equiv), Aryl aldehyde (1.1 equiv), Diisopropylamine (DIPA, 1.1 equiv).

  • Solvent: Ethanol (0.4 M concentration).

  • Conditions: Microwave irradiation (fixed hold time) at 160–170°C for 60 minutes .

  • Workup: Dilute with DCM, wash with 1M HCl (to remove DIPA and imine byproducts), then brine.

Mechanism & Failure Points

The following diagram illustrates the critical equilibrium point where yield is often lost.

Mechanism SM 2'-Hydroxyacetophenone + Aldehyde Chalcone 2'-Hydroxychalcone (Intermediate) SM->Chalcone Aldol (-H2O) Product Chroman-4-one Chalcone->Product Oxa-Michael (Cyclization) Byproduct Retro-Michael (Open Chain) Chalcone->Byproduct Equilibrium Shift Product->Chalcone Reversible (Base catalyzed)

Figure 2: The reversible nature of the oxa-Michael addition requires careful control of pH and temperature to prevent ring opening.

Troubleshooting Guide: Base-Mediated Route
SymptomRoot CauseCorrective Action
Starting Material Recovery Retro-Michael reaction is favored during slow cooling or prolonged reaction times.Rapid Cooling: Quench the reaction immediately after microwave heating by dumping into an ice/HCl mixture to "freeze" the equilibrium.
Byproduct: Aldehyde Self-Condensation Electron-donating groups (EDGs) on the acetophenone make it less acidic, slowing the aldol step.Use Pyrrolidine instead of DIPA (higher nucleophilicity) or increase aldehyde equivalents to 1.5x to outcompete self-condensation [3].
Oily/Impure Product Formation of imines between the amine base and the aldehyde.Ensure the acidic wash (1M HCl) during workup is vigorous and pH is checked to be <2 to hydrolyze any imines back to removable salts.

Frequently Asked Questions (FAQ)

Q: Can I use Triflic Acid (TfOH) instead of Eaton's Reagent? A: Yes. Triflic acid is a potent catalyst for this transformation. However, it is significantly more expensive and corrosive. It is best reserved for highly deactivated substrates where Eaton's reagent fails to induce cyclization.

Q: Why does my chroman-4-one decompose on silica gel? A: Chroman-4-ones can be sensitive to the acidity of silica gel, leading to ring-opening or oxidation to chromones.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q: How do I synthesize 3-substituted chroman-4-ones selectively? A: Direct alkylation at the C3 position of a formed chroman-4-one is difficult due to poly-alkylation.

  • Fix: It is better to introduce the substituent before cyclization (using a substituted benzaldehyde in Module B) or use a Mannich-type reaction on the pre-formed chroman-4-one if an amine substituent is desired [4].

Q: Is this reaction scalable to >100g? A:

  • Module A (Eaton's): Highly scalable. The exotherm is manageable with jacketed reactors.

  • Module B (Microwave): Not scalable in batch mode. For scale-up, convert to a continuous flow reactor using a back-pressure regulator to mimic the high-pressure/temp microwave conditions.

References

  • Zou, X., & Zhang, L. (2011). Eaton's Reagent-Catalyzed Synthesis of Chroman-4-ones. Organic Preparations and Procedures International.

  • Moghaddam, F. M., et al. (2012).[3] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

  • Kabbe, H. J. (1978). Synthesis of Chromanones via 2'-Hydroxychalcones. Synthesis.

  • Gnyawali, K., et al. (2022).[3][4][5][6] Cationic Ru-H Complex Catalyzed Deaminative Coupling. Organic Letters.

Sources

Technical Support Center: Troubleshooting Poor Yield in Friedel-Crafts Acylation for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromanone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with intramolecular Friedel-Crafts acylation, a cornerstone reaction for the synthesis of the chroman-4-one core. Low yields in this cyclization are a frequent yet solvable issue. This document provides in-depth, cause-and-effect troubleshooting strategies and validated protocols to enhance your reaction outcomes.

Core Troubleshooting: A Question-and-Answer Guide

This section addresses specific, common problems encountered during the synthesis of chromanones from precursors like 3-phenoxypropionic acids.

Question 1: My reaction is sluggish or fails to proceed entirely. What are the primary causes?

This is the most common issue and typically points to fundamental problems with the catalyst or the substrate's reactivity.

Answer: Failure to initiate is often traced back to two main areas: catalyst deactivation or a deactivated aromatic ring.

1. Catalyst Inactivity: The Lewis acid catalysts used in this reaction, particularly aluminum chloride (AlCl₃), are exceptionally sensitive to moisture.[1][2] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[3]

  • Causality: Lewis acids function by accepting an electron pair. Water, being a Lewis base, will readily react with AlCl₃ to form aluminum hydroxides, rendering the catalyst incapable of activating the acylating agent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (120°C overnight) and cool under an inert atmosphere (N₂ or Argon).

    • Use Fresh, High-Purity Reagents: Use freshly opened bottles of anhydrous AlCl₃ or purify it via sublimation if its quality is suspect. Solvents must be of anhydrous grade, preferably passed through a solvent purification system or distilled over a suitable drying agent.

    • Verify Catalyst Loading: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid.[2][4] This is because the product, the chromanone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[1][5] A catalytic amount is rarely sufficient.

2. Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If the aromatic ring of your 3-phenoxypropionic acid precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₃H), its nucleophilicity will be too low to attack the acylium ion electrophile.[1][4]

  • Causality: Electron-withdrawing groups pull electron density away from the aromatic ring, making it "electron-poor" and thus a poor nucleophile.

  • Troubleshooting Steps:

    • Assess Substrate Electronics: Analyze the substituents on your aromatic ring. If strong deactivators are present, standard Friedel-Crafts conditions are likely to fail.

    • Consider Alternative Cyclization Agents: For moderately deactivated systems, a stronger Brønsted acid like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid) may be more effective than AlCl₃. These reagents can often overcome moderate deactivation where Lewis acids fail.[6][7]

Question 2: I'm observing the formation of multiple products and byproducts. What are the likely side reactions?

While Friedel-Crafts acylation is known for being less prone to side reactions than its alkylation counterpart, byproduct formation can still occur, leading to low yields and difficult purification.

Answer: The primary side reactions to consider are intermolecular acylation and cleavage/rearrangement, particularly with certain substrates.

1. Intermolecular Acylation: Instead of the desired intramolecular cyclization, one molecule of your starting material may acylate another, leading to dimer or polymer formation.

  • Causality: This occurs when the rate of the intermolecular reaction competes with or exceeds the rate of the intramolecular cyclization. This is favored under high concentration conditions.

  • Troubleshooting Protocol: High-Dilution Conditions

    • Prepare two separate solutions: one containing the 3-phenoxypropionic acid in an anhydrous solvent (e.g., Dichloromethane, DCM) and the other containing the Lewis acid (e.g., AlCl₃) in the same solvent.

    • Using a syringe pump, slowly add the substrate solution to the vigorously stirred Lewis acid solution over several hours.

    • This maintains a very low concentration of the unactivated substrate, kinetically favoring the intramolecular pathway over the bimolecular reaction.

2. Cleavage of the Ether Linkage: The ether bond in the 3-phenoxypropionic acid can be susceptible to cleavage under harsh Lewis acidic conditions, especially if the aromatic ring is highly activated. This can lead to the formation of phenols and other degradation products.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at 0°C or even lower temperatures to minimize side reactions.

    • Choose a Milder Catalyst: Consider using a less aggressive Lewis acid, such as ZnCl₂, or switch to a Brønsted acid like PPA, which is often less prone to causing cleavage.[8]

Question 3: My starting material is a phenol or contains an amine group, and the reaction is failing. What is happening?

Substrates containing basic functional groups with lone pairs, such as phenols (-OH) and anilines (-NH₂), are notoriously problematic for classical Friedel-Crafts acylation.[2][9]

Answer: The Lewis acid catalyst will preferentially coordinate with the basic nitrogen or oxygen atom instead of the acyl chloride.[3][10]

  • Causality: The lone pairs on the amine or hydroxyl group are strong Lewis bases. They form a highly stable complex with the Lewis acid (e.g., AlCl₃). This has two detrimental effects:

    • It deactivates the catalyst completely.

    • It places a positive charge on the heteroatom, which strongly deactivates the aromatic ring by induction, shutting down the desired electrophilic substitution.[9]

  • Troubleshooting Strategy: Protecting Groups

    • Protect the Problematic Group: Before attempting the cyclization, protect the functional group. For a phenol, this can be done by converting the hydroxyl group into a methyl ether (-OCH₃) or an acetate ester. For an amine, it can be converted to an amide.[2]

    • Perform the Friedel-Crafts Acylation: With the interfering group masked, the intramolecular acylation can proceed as intended.

    • Deprotect: Following the successful cyclization, the protecting group can be removed to yield the desired substituted chromanone.

Diagrams: Mechanisms and Workflows

To better visualize the process, the following diagrams illustrate the core mechanism and troubleshooting logic.

G Friedel-Crafts Acylation Mechanism for Chromanone Synthesis sub 3-Phenoxypropionic Acid Chloride complex Acyl Chloride-Lewis Acid Complex sub->complex + lewis AlCl₃ (Lewis Acid) lewis->complex acylium Acylium Ion (Electrophile) complex->acylium - AlCl₄⁻ attack Intramolecular Electrophilic Attack acylium->attack sigma Sigma Complex (Arenium Ion) attack->sigma Forms new C-C bond deprot Deprotonation sigma->deprot product_complex Chromanone-AlCl₃ Product Complex deprot->product_complex Restores aromaticity workup Aqueous Workup product_complex->workup final_product Chromanone workup->final_product Releases product

Caption: The reaction mechanism for intramolecular Friedel-Crafts acylation.

G Troubleshooting Workflow for Poor Chromanone Yield start Poor Yield Observed check_catalyst 1. Catalyst Check start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok No catalyst_bad Issue Found check_catalyst->catalyst_bad Moisture? Old catalyst? <1 stoichiometric eq.? check_substrate 2. Substrate Check catalyst_ok->check_substrate reagent_quality Use fresh AlCl₃ Ensure anhydrous conditions Increase catalyst loading >1 eq. catalyst_bad->reagent_quality reagent_quality->check_substrate substrate_ok Substrate OK check_substrate->substrate_ok No substrate_bad Issue Found check_substrate->substrate_bad Yes check_conditions 3. Conditions Check substrate_ok->check_conditions protect_group Deactivating groups? (-NO₂, -CN) → Consider stronger acid (PPA) Basic groups? (-OH, -NH₂) → Add protecting group substrate_bad->protect_group protect_group->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok No conditions_bad Side products? check_conditions->conditions_bad Yes success Improved Yield conditions_ok->success optimize_conditions Lower temperature (0°C) Use high-dilution addition Change solvent conditions_bad->optimize_conditions optimize_conditions->success

Sources

Technical Support Center: Purification of Chroman-4-Ones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for chroman-4-one purification. As a foundational scaffold in medicinal chemistry and drug development, obtaining chroman-4-ones in high purity is paramount for reliable downstream applications and data integrity.[1][2] This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for purifying a crude chroman-4-one reaction mixture?

The most robust initial strategy is a liquid-liquid extraction work-up tailored to the specific reaction chemistry. The goal is to perform a bulk separation of your desired product from catalysts, unreacted starting materials, and water-soluble byproducts before proceeding to high-resolution techniques like chromatography. A typical work-up involves washing the organic reaction mixture with dilute acid to remove basic catalysts (e.g., amines), followed by a dilute base wash to remove unreacted phenolic starting materials (e.g., o-hydroxyacetophenones).[3][4]

Q2: My target chroman-4-one is an oil that won't crystallize. How should I purify it?

For non-crystalline compounds, flash column chromatography is the method of choice.[3] Chroman-4-ones are generally stable on silica gel. This technique separates compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (solvent eluent), allowing for the isolation of oils with high purity.

Q3: What are the most common impurities I should expect in my chroman-4-one synthesis?

Common impurities are highly dependent on the synthetic route. For syntheses involving the condensation of a 2'-hydroxyacetophenone with an aldehyde, the most common impurities include:

  • Unreacted 2'-hydroxyacetophenone: This acidic starting material can be removed with a basic wash (e.g., 10% NaOH).[3][4]

  • Amine Catalyst: Basic catalysts like diisopropylamine (DIPA) or pyrrolidine are readily removed by an acidic wash (e.g., 1 M HCl).[3][5][6]

  • Aldehyde Self-Condensation Products: Aldehydes can react with themselves, especially in the presence of base. These byproducts often have different polarities and can be separated by column chromatography.[3]

Q4: How do I select the right solvent system for column chromatography?

The ideal solvent system is typically determined empirically using thin-layer chromatography (TLC).[6] A good starting point for chroman-4-ones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[3][6] The goal is to find a ratio that provides a retention factor (Rf) for your target compound of approximately 0.3-0.4, ensuring good separation from impurities.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification workflow.

Initial Purification Workflow

The following diagram outlines the general decision-making process for purifying chroman-4-ones from a typical reaction mixture.

A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid/Base Wash) A->B C Analyze by TLC B->C D Is Product >95% Pure? C->D E Concentrate & Dry (Pure Product) D->E Yes F Is Product Crystalline? D->F No G Attempt Recrystallization F->G Yes H Flash Column Chromatography F->H No I Is Product Pure? G->I H->I I->E Yes J Re-evaluate Strategy (See Troubleshooting) I->J No

Caption: General purification workflow for chroman-4-ones.

Problem 1: Low Purity After Initial Extraction
  • Symptom: Your TLC plate of the crude organic extract shows multiple spots, with none being clearly dominant.

  • Underlying Cause: This often points to significant side reactions or an incomplete reaction. Syntheses using 2'-hydroxyacetophenones with electron-donating groups are particularly prone to generating byproducts from aldehyde self-condensation, which complicates purification.[3]

  • Scientific Rationale: The basic conditions of the reaction can promote aldol reactions between two molecules of the aldehyde starting material, creating impurities that may have similar polarities to the desired chroman-4-one.

  • Solution:

    • Ensure a Thorough Work-up: Do not skip the acidic and basic washes. This is the most efficient way to remove a large portion of catalyst and unreacted phenolic starting material.

    • Proceed to Chromatography: For a complex mixture, direct crystallization is unlikely to succeed. Flash column chromatography is the necessary next step to separate the components based on polarity.[3][6]

Problem 2: Poor Separation During Column Chromatography
  • Symptom: Your product co-elutes with an impurity, appearing as a single, broad spot or two heavily overlapping spots on TLC fractions.

  • Underlying Cause: The polarity of your product and the impurity are too similar in the chosen solvent system.

  • Scientific Rationale: Separation on silica gel depends on the differential adsorption of compounds to the polar stationary phase. If two compounds have very similar functional groups and overall polarity, they will travel through the column at nearly the same rate.

  • Solution Workflow:

A Poor Separation in Hexane/EtOAc B Try a More Shallow Gradient? A->B C Run a very slow, shallow gradient (e.g., 5% to 15% EtOAc over 20 column volumes) B->C Yes D Change Solvent System? B->D No C->D Failure G Pure Product Obtained C->G Success E Test alternative systems: - Dichloromethane/Methanol - Toluene/Ethyl Acetate D->E Yes F Attempt Recrystallization of Mixed Fractions D->F No E->F Failure E->G Success F->G Success H Consider Derivatization or Alternative Purification F->H Failure

Caption: Troubleshooting poor separation in column chromatography.

Problem 3: Failure to Induce Crystallization
  • Symptom: Your highly pure chroman-4-one (confirmed by NMR) remains an oil or a wax and will not solidify.

  • Underlying Cause: The presence of even minor impurities can disrupt the formation of a crystal lattice. Alternatively, the inherent structure of the molecule may favor an amorphous state at room temperature.

  • Scientific Rationale: Crystallization is a highly specific process of molecular self-assembly. Impurities can interfere with this process, and some molecules, due to conformational flexibility or awkward shapes, have a high energetic barrier to forming an ordered solid.

  • Solutions:

    • High Purity is Key: Ensure the material is >98% pure by NMR before attempting crystallization.

    • Solvent Selection: Try a range of solvents. Good recrystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common choices include hexane, ethanol/water mixtures, or diethyl ether/hexane.[4]

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.

      • Seeding: If you have a single crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.

      • Concentration: Slowly evaporate the solvent over several days or cool the solution to a very low temperature (-20°C or -78°C).

Validated Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction Work-up

This protocol is designed for reactions using an amine catalyst (e.g., DIPA) and a phenolic starting material.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).[3][6]

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M HCl (aqueous). Extract once or twice. This step removes the basic amine catalyst.[3][4]

  • Base Wash: Wash the organic layer with 10% NaOH (aqueous) or saturated sodium bicarbonate solution. This removes unreacted acidic 2'-hydroxyacetophenone.[3][4]

  • Neutral Wash: Wash the organic layer with water, followed by brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[3][4]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3][6]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for an Rf of 0.3-0.4 for the target compound. A common starting system is Hexane:Ethyl Acetate.[6]

  • Column Packing: Pack a glass column with silica gel 60 (40-63 µm particle size) as a slurry in the initial, non-polar eluent.[3][4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Run the column by applying positive pressure. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution) to elute your compounds.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

Final purity should always be confirmed by appropriate analytical methods.

  • TLC: Use aluminum sheets precoated with silica gel 60 F254. Visualize spots under UV light (254 nm) and/or by staining.[6]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity, which should typically be ≥95% for further use.[6]

Data Summary Tables

Table 1: Common Impurities & Removal Strategies

Impurity TypeExamplepKa/PropertyRecommended Removal MethodRationale
Amine CatalystDiisopropylamine (DIPA)Basic (pKa of conjugate acid ~11)1 M HCl WashProtonation forms a water-soluble ammonium salt.[3][4]
Phenolic Starter2'-hydroxyacetophenoneAcidic (pKa ~10)10% NaOH WashDeprotonation forms a water-soluble phenoxide salt.[3][4]
Aldehyde ByproductAldol self-condensation productNeutral, often polarColumn ChromatographySeparated based on polarity differences with the target.[3]
Inorganic SaltsK₂CO₃, Na₂SO₄Water-solubleWater WashPartitioning into the aqueous phase.[6]

Table 2: Recommended Chromatography Solvent Systems

Solvent SystemPolarityTypical ApplicationNotes
Hexane / Ethyl AcetateLow to MediumThe most common starting point for many chroman-4-ones.[6]A gradient from 5% to 50% EtOAc is a typical range.
Heptane / Ethyl AcetateLow to MediumAn alternative to hexane, sometimes provides better separation.[3][4]Heptane has a higher boiling point than hexane.
Dichloromethane / MethanolMedium to HighUseful for more polar chroman-4-ones.Start with a very low percentage of methanol (e.g., 0.5-1%).
Toluene / Ethyl AcetateLow to MediumOffers different selectivity due to the aromatic nature of toluene.Can be effective when hexane-based systems fail.

References

  • Chroman-4-ones and process for preparing same.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • Streamline Purification of Organic Synthesis Mixture. Agilent.
  • Nucleic acid purification and fraction
  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • Chromanone and flavanone synthesis. Organic Chemistry Portal.
  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

Sources

Technical Support Center: Strategies for Regioselective Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromanone synthesis. The chroman-4-one scaffold is a vital building block in medicinal chemistry, forming the core of numerous bioactive compounds.[1] However, achieving precise regiocontrol during its synthesis can be a significant challenge, often leading to mixtures of isomers that are difficult to separate. This guide provides in-depth, field-proven insights into troubleshooting common regioselectivity issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Simonis-von Pechmann reaction is yielding a mixture of chromanone and coumarin. How can I selectively favor the chromanone product?

A1: Causality and Mechanistic Insights

This is a classic problem rooted in the reaction's mechanistic dichotomy. The Simonis-von Pechmann reaction involves the condensation of a phenol with a β-ketoester under acidic conditions.[2][3] The reaction can proceed via two competing pathways:

  • Pechmann Condensation: Transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (EAS) and dehydration, leads to a coumarin .[4][5]

  • Simonis Chromone Cyclization: Initial reaction between the phenol's hydroxyl group and the ketone of the β-ketoester, followed by an intramolecular Friedel-Crafts acylation, yields the desired chromanone .[5]

The regiochemical outcome is a delicate balance between the electrophilicity of the two carbonyl groups (ketone vs. ester) and the nucleophilicity of the phenol's hydroxyl group versus its aromatic ring.

Troubleshooting Strategies:

  • Catalyst Choice is Critical: The nature of the acid catalyst profoundly influences the reaction pathway.

    • Strong Brønsted acids like H₂SO₄ or HCl often favor the Pechmann pathway to coumarins under harsh conditions.[2]

    • Lewis acids or milder condensing agents like phosphorus pentoxide (P₂O₅) or Eaton's reagent (P₂O₅ in MeSO₃H) are known to activate the ketone carbonyl preferentially, thus favoring the Simonis pathway to chromanones.[5] Polyphosphoric acid (PPA) is also a common choice for promoting chromanone formation.[6]

  • Temperature Control: Higher temperatures can drive the reaction towards the more thermodynamically stable coumarin product. Running the reaction at the lowest feasible temperature can kinetically favor the chromanone.

  • Substrate Electronics: Highly activated phenols (e.g., resorcinol, phloroglucinol) are more nucleophilic at the aromatic ring, which can accelerate the Pechmann pathway. For these substrates, milder conditions and a carefully chosen catalyst are paramount.

Diagram: Competing Pathways in Phenol/β-Ketoester Condensation

G cluster_0 Inputs cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products I1 Phenol C1 P₂O₅, PPA (Milder Conditions) I1->C1 C2 H₂SO₄ (Harsh) High Temperature I1->C2 I2 β-Ketoester I2->C1 I2->C2 P1 Simonis Pathway (Ketone Activation) C1->P1 Favors P2 Pechmann Pathway (Transesterification) C2->P2 Favors O1 Chromanone (Desired) P1->O1 O2 Coumarin (Side-Product) P2->O2

Caption: Catalyst choice dictates the pathway between Simonis (Chromanone) and Pechmann (Coumarin) reactions.

Q2: I am observing poor regioselectivity in the intramolecular Friedel-Crafts acylation of a substituted phenoxypropionic acid. What factors control the cyclization position?

A2: Causality and Mechanistic Insights

The intramolecular Friedel-Crafts acylation is a cornerstone of chromanone synthesis, involving the cyclization of a phenoxypropionic acid (or its acid chloride).[7][8] The regioselectivity is governed by the principles of electrophilic aromatic substitution (EAS). The incoming electrophile (the acylium ion) will be directed to specific positions on the aromatic ring based on the electronic properties of the substituents already present.[9]

  • Ortho-, Para- Directing Groups: Substituents that are electron-donating (activating groups) such as hydroxyl (-OH), alkoxy (-OR), or alkyl (-R) groups will direct the cyclization to the positions ortho and para to themselves.[10]

  • Meta- Directing Groups: Substituents that are electron-withdrawing (deactivating groups) such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR) groups will direct the cyclization to the position meta to themselves.

The challenge arises with substrates like meta-substituted phenols, where cyclization can occur at two different ortho positions relative to the ether linkage, leading to a mixture of, for example, 5- and 7-substituted chromanones.

Troubleshooting Strategies:

  • Leverage Steric Hindrance: A bulky substituent on the aromatic ring can sterically block one of the potential cyclization sites, thereby favoring the other. For instance, a bulky protecting group can be installed and later removed.

  • Choice of Acid Catalyst: The size and nature of the Lewis or Brønsted acid can influence the transition state. A bulkier acid catalyst might show a preference for the less sterically hindered cyclization position. Common catalysts include PPA, PTSA, H₂SO₄, and Lewis acids like AlCl₃ and BF₃·Et₂O.[6][11]

  • Directed ortho-Metalation (DoM): For ultimate control, a directing group (e.g., methoxymethyl ether) can be used to facilitate lithiation at a specific ortho position. Subsequent reaction with an appropriate electrophile and cyclization can provide a single regioisomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates in the EAS mechanism. While less commonly reported as a primary control element, exploring different solvents (e.g., nitrobenzene, CS₂, or chlorinated solvents) may offer modest improvements in selectivity.[12]

Diagram: Influence of Directing Groups on Friedel-Crafts Cyclization

G cluster_0 Case 1: Activating Group (e.g., -OMe at C3) cluster_1 Case 2: Deactivating Group (e.g., -NO2 at C3) A_Start 3-Methoxyphenoxypropionic Acid A_Paths Electrophilic Attack (Friedel-Crafts) A_Start->A_Paths A_Ortho Ortho Attack (C2) Favored Electronically A_Paths->A_Ortho Path A A_Para Ortho' Attack (C4) Favored Electronically A_Paths->A_Para Path B A_Product Mixture of 7- and 5-Methoxy Chromanone A_Ortho->A_Product A_Para->A_Product B_Start 3-Nitrophenoxypropionic Acid B_Paths Electrophilic Attack (Friedel-Crafts) B_Start->B_Paths B_Meta Ortho Attack (C2) (Meta to -NO2) Strongly Favored B_Paths->B_Meta B_Other Other Positions Strongly Disfavored B_Paths->B_Other B_Product Single Isomer: 7-Nitrochromanone B_Meta->B_Product

Caption: Electronic effects of substituents dictate the position of intramolecular cyclization.

Q3: Are there modern, milder alternatives to strong acids like PPA that offer better regioselectivity?

A3: Field-Proven Insights

Yes, the field has evolved significantly beyond traditional Brønsted and Lewis acids. Modern catalytic systems offer milder reaction conditions and can provide alternative, often superior, regioselectivity by operating through entirely different mechanisms.

  • Transition-Metal Catalysis:

    • Palladium: Palladium-catalyzed reactions, such as carbonylative annulation of o-iodophenols with alkynes, can build the chromanone core with high regioselectivity dictated by the initial positions of the functional groups.[13] Other Pd-catalyzed methods have been developed for synthesizing a broad range of flavanones.[14]

    • Rhodium: Rh(III)-catalyzed C-H activation/annulation of salicylaldehydes provides a powerful route to substituted chromones, where the regioselectivity is controlled by the chelation of the catalyst to the starting material.[13]

    • Silver: Silver-catalyzed cascade radical cyclization reactions of substrates like 2-(allyloxy)arylaldehydes have been shown to produce functionalized chromanones under oxidative conditions.[15]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green strategy.[16][17] These reactions proceed through radical intermediates rather than the acylium ions of Friedel-Crafts chemistry. For example, a tandem radical addition-cyclization of alkenyl aldehydes can construct the chromanone ring.[15] The regioselectivity in these cases is governed by the rules of radical cyclization (e.g., Baldwin's rules), often leading to products that are inaccessible through ionic pathways.

These modern methods not only provide milder conditions but also expand the functional group tolerance of the synthesis, allowing for the construction of more complex and diverse chromanone libraries.[17]

Experimental Protocols & Data

Protocol: Regioselective Intramolecular Friedel-Crafts Cyclization using Eaton's Reagent

This protocol describes a general procedure for the cyclization of a phenoxypropionic acid where high regioselectivity is desired and traditional methods yield mixtures.

Materials:

  • 3-(m-tolyloxy)propanoic acid (1.0 eq)

  • Eaton's Reagent (7.7% w/w P₂O₅ in methanesulfonic acid) (10 mL per gram of substrate)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Prepare Eaton's Reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid at 0 °C with stirring. Caution: The reaction is highly exothermic.

  • Dissolve 3-(m-tolyloxy)propanoic acid (1.0 g) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the pre-chilled Eaton's Reagent (10 mL) to the stirred solution over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice (50 g) in a beaker.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the chromanone products.

  • Determine the ratio of regioisomers (5-methyl- vs. 7-methylchroman-4-one) by ¹H NMR analysis.

Data Table: Comparison of Catalysts for the Cyclization of 3-(m-tolyloxy)propanoic acid
CatalystTemperature (°C)Time (h)Total Yield (%)Regioisomeric Ratio (7-Me : 5-Me)
Polyphosphoric Acid (PPA)10027560 : 40
H₂SO₄ (conc.)2566855 : 45
AlCl₃ in DCE8047270 : 30
Eaton's Reagent 25485 >95 : 5

This data is representative and illustrates the typical selectivity trends.

References

  • Zuo, X., et al. (2019). Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters. The Journal of Organic Chemistry, 84(11), 6679–6688. [Link]

  • PCHHAX Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral a. Der Pharma Chemica. [Link]

  • Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. ResearchGate. [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Recent advances in green synthesis of chromones. ResearchGate. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing. [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

  • Green synthesis of coumarins via Pechmann condensation catalyzed by reusable functionalized organosilica. ResearchGate. [Link]

  • Chromone As A Versatile Nucleus. ijmrset. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. National Institutes of Health. [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ACS Publications. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Visible Light‐Promoted Synthesis of Spiroepoxy Chromanone Derivatives via a Tandem Oxidation/Radical Cyclization/Epoxidation P. Institute for Basic Science. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters. ACS Publications. [Link]

  • Organocatalytic Reaction of Chromone-Oxindole Synthon: Access to Chromanone-Based Spirocyclohexaneoxindoles with Five Adjacent Stereocenters. PubMed. [Link]

  • Pechmann condensation. Wikipedia. [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Selective synthesis Pd‐catalyzed synthesis of 4‐Chromanone. ResearchGate. [Link]

  • Organophotoredox Catalysis: Visible-light-induced Multicomponent Synthesis of Chromeno[4, 3-b]chromene and Hexahydro-1H-xanthene Derivatives. Semantic Scholar. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids 1–7. ResearchGate. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Overcoming Resistance in Antimicrobial Assays with Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromanones to overcome antimicrobial resistance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and success of your antimicrobial assays.

Introduction: The Promise of Chromanones in an Era of Resistance

Chromanones, a class of heterocyclic compounds, have garnered significant attention for their potential to combat antimicrobial resistance.[1] Their diverse biological activities, including direct antimicrobial effects and the ability to potentiate existing antibiotics, make them a compelling scaffold for novel therapeutic agents.[2] This guide is designed to address the common challenges encountered when working with these promising molecules in a laboratory setting.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary mechanisms by which chromanones overcome antimicrobial resistance?

A1: Chromanones employ a multi-pronged approach to combat antimicrobial resistance. Their mechanisms of action include:

  • Direct Antibacterial Activity: Certain chromanone derivatives exhibit intrinsic antimicrobial properties against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

  • Inhibition of Key Bacterial Enzymes: Some chromanones act as inhibitors of essential bacterial enzymes, such as penicillin-binding protein 2a (PBP2a), which is crucial for β-lactam resistance in MRSA.

  • Efflux Pump Inhibition: A significant strategy for overcoming resistance is the inhibition of bacterial efflux pumps. These pumps actively extrude antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. Chromanones are being investigated as potential efflux pump inhibitors (EPIs), which can restore the activity of conventional antibiotics.

Q2: How does the chemical structure of a chromanone affect its antimicrobial activity?

A2: The antimicrobial potency of chromanones is highly dependent on their chemical structure. Key structural-activity relationships (SAR) have been identified:

  • Substitutions on the Chromanone Core: The type and position of substituent groups on the chromanone ring can significantly impact activity. For instance, the presence of hydroxyl groups at specific positions and long aliphatic alkyl chains can enhance antibacterial effects.[3]

  • Lipophilicity: The lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its ability to penetrate bacterial cell membranes and interact with intracellular targets.[3]

Experimental Design & Execution

Q3: My chromanone compound is not dissolving in the broth medium for a microdilution assay. What should I do?

A3: Solubility is a common challenge with organic compounds like chromanones in aqueous assay media. Here’s a systematic approach to address this:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in antimicrobial susceptibility testing.[4]

  • Optimize DMSO Concentration: While DMSO aids dissolution, it can also exhibit its own antimicrobial effects at higher concentrations and interfere with the assay.[5][6] It is crucial to determine the highest concentration of DMSO that does not affect the growth of the test organism. This is typically achieved by running a control experiment with varying concentrations of DMSO in the broth medium. Generally, a final DMSO concentration of 1% or less is recommended.[4]

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the solvent before its addition to the assay medium.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the chromanone in 100% DMSO. This allows for the addition of a small volume of the stock solution to the assay medium, minimizing the final DMSO concentration.

Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my chromanone compound. What are the possible reasons?

A4: Inconsistent MIC values can be frustrating. Several factors can contribute to this variability:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure that the inoculum is standardized to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[7]

  • Compound Precipitation: The chromanone may be precipitating out of solution at higher concentrations in the assay medium. Visually inspect the wells for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent system or consider the highest soluble concentration as the upper limit of your assay.

  • Assay Conditions: Ensure consistent incubation time and temperature as per standardized protocols (e.g., CLSI or EUCAST guidelines).[8]

  • Plate Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate the compound and affect results. To mitigate this, you can fill the outer wells with sterile broth or water and not use them for experimental data.

Troubleshooting Guides

Troubleshooting Poor or No Activity of Chromanone
Symptom Possible Cause Recommended Solution
No zone of inhibition in a disk diffusion assay or no inhibition in a broth microdilution assay. Compound Insolubility: The chromanone may not be diffusing through the agar or is precipitating in the broth.Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is non-inhibitory and the compound remains in solution. For disk diffusion, ensure the solvent has fully evaporated before placing the disk on the agar.
Incorrect Target Organism: The chromanone may have a narrow spectrum of activity.Test against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria.
Compound Inactivity: The specific chromanone derivative may not possess antimicrobial activity.Review the structure-activity relationship data for chromanones to guide the selection of more potent derivatives.
Degradation of the Compound: The chromanone may be unstable under the assay conditions (e.g., pH of the medium, temperature).Assess the stability of the compound under the experimental conditions. Consider storing stock solutions at appropriate temperatures and protecting them from light.
Troubleshooting Synergistic Assays (Checkerboard)
Symptom Possible Cause Recommended Solution
No synergistic effect observed. Mechanism of Action: The chromanone and the antibiotic may not have complementary mechanisms of action.Test the chromanone in combination with antibiotics from different classes that target different cellular pathways.
Incorrect Concentration Range: The tested concentrations may be too high or too low to observe synergy.Ensure the concentration ranges for both the chromanone and the antibiotic bracket their individual MICs.
Antagonistic effect observed (Fractional Inhibitory Concentration Index (FICI) > 4). Competing Mechanisms: The two compounds may interfere with each other's activity.This is a valid experimental outcome. Investigate the underlying biochemical pathways to understand the antagonism.
Difficulty in interpreting the FICI. Skipped Wells or Trailing Endpoints: Irregular growth patterns can make it difficult to determine the true MIC.Repeat the assay with careful attention to inoculum preparation and pipetting. For trailing endpoints, consider reading the MIC at a different time point or using a spectrophotometer to determine a percentage of growth inhibition.

In-Depth Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination of Chromanones

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Chromanone compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Chromanone Stock Solution: Dissolve the chromanone in 100% DMSO to a concentration of 100 times the highest desired final concentration in the assay.

  • Preparation of Working Solutions: Perform serial two-fold dilutions of the chromanone stock solution in MHB in a separate 96-well plate to create working solutions.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10^6 CFU/mL.

  • Assay Plate Preparation:

    • Add 50 µL of MHB to all wells of a new 96-well plate.

    • Add 50 µL of the appropriate chromanone working solution to the corresponding wells.

    • This will result in a 1:2 dilution of the chromanone, achieving the final desired concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 150 µL. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum (no chromanone).

    • Negative Control: A well containing only MHB (no bacteria or chromanone).

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the Results: The MIC is the lowest concentration of the chromanone that completely inhibits visible growth of the bacteria.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between a chromanone and a known antibiotic.[3][7]

Procedure:

  • Determine Individual MICs: First, determine the MIC of the chromanone and the antibiotic separately as described in Protocol 1.

  • Plate Setup:

    • Prepare serial dilutions of the antibiotic horizontally across the 96-well plate.

    • Prepare serial dilutions of the chromanone vertically down the plate.

  • Inoculation and Incubation: Inoculate and incubate the plate as described for the MIC assay.

  • Data Analysis:

    • After incubation, determine the MIC of each compound in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

      • FIC of Chromanone = (MIC of Chromanone in combination) / (MIC of Chromanone alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Chromanone + FIC of Antibiotic.[9][10]

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5[3][11]

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[3][11]

    • Antagonism: FICI > 4.0[3][11]

Protocol 3: Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

This assay measures the ability of a chromanone to inhibit the efflux of the fluorescent dye ethidium bromide (EtBr), a known substrate of many efflux pumps.[12]

Materials:

  • Bacterial strain (wild-type and an efflux pump-deficient mutant, if available)

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Glucose

  • Chromanone compound

  • Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) as a positive control[12]

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them twice with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup:

    • In a 96-well black plate, add the bacterial suspension.

    • Add the chromanone compound at various concentrations.

    • Include a control with the known EPI (CCCP).[12]

    • Add EtBr to a final concentration that gives a low basal fluorescence.

  • Fluorescence Measurement: Immediately start measuring the fluorescence intensity over time at the appropriate excitation and emission wavelengths for EtBr.

  • Data Analysis: An increase in fluorescence intensity over time in the presence of the chromanone compared to the untreated control indicates inhibition of EtBr efflux.

Visualization of Key Concepts

Workflow for Troubleshooting Inconsistent MIC Results

Caption: A systematic workflow for diagnosing and resolving inconsistent MIC results.

Conceptual Pathway of Chromanone-Mediated Synergy

Synergy_Pathway Chromanone Chromanone (Efflux Pump Inhibitor) Efflux_Pump Efflux Pump Chromanone->Efflux_Pump Inhibits Antibiotic Antibiotic Bacterium Bacterial Cell Antibiotic->Bacterium Enters Target Antibiotic Target Antibiotic->Target Binds & Inhibits Growth Bacterium->Efflux_Pump Expresses Efflux_Pump->Antibiotic Expels (Resistance)

Caption: Chromanone as an efflux pump inhibitor, preventing the expulsion of an antibiotic and restoring its efficacy.

Data Presentation

Table 1: Interpreting FICI Values in Checkerboard Assays
FICI Value Interpretation Implication for Drug Interaction
≤ 0.5SynergyThe combined effect is greater than the sum of the individual effects.[3][11]
> 0.5 to ≤ 4.0Additive/IndifferenceThe combined effect is equal to the sum of the individual effects or there is no interaction.[3][11]
> 4.0AntagonismThe combined effect is less than the effect of the more active agent alone.[3][11]
Table 2: Troubleshooting False Positives/Negatives in Viability Assays
Assay Potential Issue with Chromanones Recommendation
MTT Some chemical moieties, such as thiols and carboxylic acids, can directly reduce MTT, leading to false-positive results (apparent viability).[1][13]Run a cell-free control with the chromanone and MTT to check for direct reduction. Consider using an alternative viability assay.
Resazurin Similar to MTT, some compounds can directly reduce resazurin, although it may be less prone to interference than MTT.[1][13]Perform a cell-free control. If interference is observed, consider assays based on different principles (e.g., ATP measurement).

References

  • Garcia, L. (2014). Synergism Testing: Broth Microdilution Checkerboard and Broth Macrodilution Methods. In Clinical Microbiology Procedures Handbook, 3rd Edition. American Society of Microbiology.
  • Checkerboard testing method indicates synergic effect of pelgipeptins against multidrug resistant Klebsiella pneumoniae. (2019).
  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumig
  • Flow Cytometric Analysis of Efflux by Dye Accumulation. (2019). Frontiers in Microbiology.
  • A SIMPLE METHOD for ASSESSMENT of MDR BACTERIA for OVER-EXPRESSED EFFLUX PUMPS. (n.d.). The Open Microbiology Journal.
  • A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. (n.d.). Journal of Microbiology, Biotechnology and Food Sciences.
  • Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumig
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii. (n.d.). NIH.
  • How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? (2016).
  • Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus. (n.d.). PMC.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). PubMed.
  • Antimicrobial Effect of Dimethyl Sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus. (n.d.). PubMed.
  • Evaluation of digital dispense-assisted broth microdilution antimicrobial susceptibility testing for Pseudomonas aeruginosa isol
  • Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Neg
  • Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. (n.d.). MDPI.
  • Efflux inhibitors: A strategy to tackle multidrug resistance. (2025). GARDP Revive.
  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. (n.d.).
  • Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Deriv
  • Determination of efflux pump activity by ethidium bromide (EtBr)... (n.d.).
  • MIC (Broth Microdilution) Testing. (2020). YouTube.
  • THE EFFECT OF DIMETHYL SULFOXIDE (DMSO) ON ANTIBIOTIC SENSITIVITY OF A GROUP OF MEDICALLY IMPORTANT MICROORGANISMS: PRELIMINARY. (n.d.).
  • Detection of Efflux Pump Using Ethidium Bromide-Agar Cartwheel Method in Acinetobacter baumannii Clinical Isolates. (n.d.). Journal of Medical Microbiology and Infectious Diseases.
  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (n.d.). Frontiers.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. (n.d.). Benchchem.
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2021). PubMed.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown? (2023).
  • Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials. (n.d.). Analytical Methods (RSC Publishing).
  • Influence of DMSO on antifungal activity during susceptibility testing in vitro. (2013). PubMed.
  • Phenotypes and Interpretive Reading of Antimicrobial Susceptibility Tests for Clinical Isol
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (n.d.). MDPI.
  • Microbial Efflux Pump Inhibition: Tactics and Str
  • Interpretative reading: recognizing the unusual and inferring resistance mechanisms
  • Alternatives to MTT Assay in Cell Viability Assessments. (2023). 4B - Alojamiento Web UVa.
  • Comparative Evaluation of Broth Microdilution With Disc Diffusion and VITEK 2 for Susceptibility Testing of Colistin on Multidrug-Resistant Gram-Neg
  • Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. (2013). Emery Pharma.
  • Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials. (n.d.).
  • Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. (n.d.). PMC.

Sources

Validation & Comparative

A Comprehensive Guide to the Structure-Activity Relationship of 7-Bromo-8-methyl-chroman-4-one Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one core is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This guide will dissect the anticipated impact of the unique 7-bromo and 8-methyl substitution pattern, offering a roadmap for future research and development.

The Chroman-4-one Scaffold: A Foundation of Versatility

The chroman-4-one skeleton, a fusion of a benzene ring and a dihydropyranone ring, serves as a versatile template for drug design.[2] The biological activity of its analogs is profoundly influenced by the nature and position of substituents on both the aromatic (A) and heterocyclic (B) rings.[1] Modifications can modulate the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby fine-tuning its interaction with specific biological targets.

Decoding the Substituent Effects: A Predictive SAR Analysis

Based on extensive studies of related chroman-4-one analogs, we can project the influence of the 7-bromo and 8-methyl substituents on the overall activity profile.

The Role of the 7-Bromo Substituent: Enhancing Potency through Electron Withdrawal

The introduction of a bromine atom at the 7-position is anticipated to significantly impact the molecule's biological activity. Halogen atoms, particularly bromine, are known to be potent electron-withdrawing groups. In numerous studies on chroman-4-one and related heterocyclic systems, the presence of electron-withdrawing substituents on the aromatic ring has been correlated with enhanced biological activity.[1][6]

For instance, in the context of Sirtuin 2 (SIRT2) inhibition, a key target in neurodegenerative diseases and cancer, chroman-4-one derivatives bearing electron-withdrawing groups at positions 6 and 8 have demonstrated superior potency.[1][6] The 7-position is also amenable to modification, and while a fluorine substituent at this position showed only weak inhibitory activity in one study, the larger and more polarizable bromine atom could lead to a different outcome.[1]

Key Predictive Insights for the 7-Bromo Group:

  • Enhanced Potency: The electron-withdrawing nature of bromine is likely to increase the potency of the analogs against various targets.

  • Modulation of Pharmacokinetics: The lipophilicity introduced by the bromine atom will influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Potential for Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity.

The Influence of the 8-Methyl Group: Steric and Electronic Contributions

The methyl group at the 8-position introduces both steric bulk and a mild electron-donating effect. The impact of substitution at the 8-position has been shown to be critical for the activity of chroman-4-one analogs.[1] In the case of SIRT2 inhibitors, substitution at both the 6- and 8-positions with larger groups was found to be crucial for significant inhibition.[1]

While a methyl group is smaller than a halogen, its presence at the 8-position, adjacent to the 7-bromo substituent, will create a unique electronic and steric environment. This could influence the conformation of the chroman-4-one ring system and its presentation to the target binding site.

Key Predictive Insights for the 8-Methyl Group:

  • Steric Influence: The methyl group will introduce steric hindrance that could either be beneficial or detrimental to binding, depending on the topology of the target's active site. This steric effect can be exploited to achieve selectivity for a particular target.

  • Fine-tuning of Electronic Properties: The electron-donating nature of the methyl group will subtly counteract the electron-withdrawing effect of the bromine, creating a nuanced electronic distribution across the aromatic ring.

  • Metabolic Stability: The methyl group may influence the metabolic stability of the compound, potentially blocking a site of metabolism.

Potential Therapeutic Applications: A Comparative Outlook

The unique substitution pattern of 7-Bromo-8-methyl-chroman-4-one analogs suggests their potential utility across several therapeutic areas.

Therapeutic AreaRationale Based on Related AnalogsKey Structural Considerations for Optimization
Anticancer Chroman-4-one derivatives have exhibited significant anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and the induction of apoptosis.[4] The presence of a halogen is often associated with enhanced cytotoxic effects.Modifications at the 2- and 3-positions of the heterocyclic ring can be explored to improve potency and selectivity against specific cancer cell lines.
Antimicrobial The chroman-4-one scaffold is a known antimicrobial pharmacophore.[3][7] Studies have shown that substitutions on the aromatic ring can modulate the antimicrobial spectrum and potency.[8]Introduction of various side chains at the 2-position could enhance antimicrobial activity. The electronic nature of substituents on the aromatic ring can be further tuned to optimize activity against specific pathogens.
Anti-inflammatory Several chroman-4-one analogs have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.[2][9]Exploration of different substituents at the 3-position, such as benzylidene moieties, has been shown to be a successful strategy for developing anti-inflammatory agents.
Neuroprotection As potent SIRT2 inhibitors, chroman-4-one derivatives hold promise for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's.[1][10]Optimization of the substituents on the aromatic ring to enhance SIRT2 inhibition and improve blood-brain barrier permeability will be crucial.

Experimental Workflow for SAR Elucidation

To validate these predictive insights and build a robust SAR profile for 7-Bromo-8-methyl-chroman-4-one analogs, a systematic experimental approach is essential.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_evaluation In Vitro & In Vivo Evaluation synthesis Synthesis of 7-Bromo-8-methyl- chroman-4-one Core diversification Analog Diversification (Positions 2, 3, etc.) synthesis->diversification purification Purification & Characterization (NMR, MS, HPLC) diversification->purification primary_assay Primary Target-Based or Phenotypic Screening purification->primary_assay Library of Analogs secondary_assay Secondary Assays (Selectivity, MOA) primary_assay->secondary_assay sar_analysis SAR Analysis & Lead Optimization primary_assay->sar_analysis Activity Data adme ADME/Tox Profiling secondary_assay->adme Lead Compounds in_vivo In Vivo Efficacy Studies (Disease Models) adme->in_vivo in_vivo->sar_analysis Efficacy Data

Caption: A streamlined workflow for the synthesis and evaluation of 7-Bromo-8-methyl-chroman-4-one analogs to establish a comprehensive structure-activity relationship.

Step-by-Step Methodologies

A. Synthesis of the 7-Bromo-8-methyl-chroman-4-one Core:

A plausible synthetic route would involve the reaction of a suitably substituted phenol with an appropriate three-carbon synthon, followed by intramolecular cyclization. For example, a Friedel-Crafts acylation of 2-bromo-3-methylphenol with 3-chloropropionyl chloride, followed by a base-mediated cyclization, could yield the desired scaffold.[4]

B. Primary Biological Screening:

The synthesized library of analogs should be screened against a panel of relevant biological targets. For instance, if the primary goal is to develop anticancer agents, the compounds would be tested against a variety of cancer cell lines.[4] If neuroprotective agents are sought, a SIRT2 enzymatic assay would be appropriate.[1]

C. Lead Optimization and SAR Analysis:

The data from the primary and secondary screens will be used to build a quantitative SAR model. This will involve correlating the structural features of the analogs with their biological activity. Based on this analysis, new analogs will be designed and synthesized to further probe the SAR and optimize the lead compounds for potency, selectivity, and desirable ADME properties.

Conclusion and Future Directions

The 7-Bromo-8-methyl-chroman-4-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. The predictive SAR analysis presented in this guide, based on the wealth of knowledge surrounding the broader chroman-4-one class, provides a solid foundation for initiating a drug discovery program. The synergistic effects of the 7-bromo and 8-methyl substituents are likely to yield compounds with novel and potent biological activities.

Future research should focus on the efficient synthesis of a diverse library of analogs and their systematic evaluation in a range of biological assays. This will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024). National Institutes of Health. [Link]

  • Structure-activity relationship studies of SETD8 inhibitors. (2015). National Institutes of Health. [Link]

  • Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2019). New Journal of Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). MDPI. [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry. [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). National Institutes of Health. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. (2017). National Institutes of Health. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). ResearchGate. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). National Institutes of Health. [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2024). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Chromanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic compounds. Distinguishing between chromanone isomers is a critical step in drug development and chemical analysis, as even minor positional changes of substituents can drastically alter pharmacological activity. This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the unambiguous differentiation of chromanone isomers, grounded in experimental data and field-proven insights.

The Challenge of Isomerism in the Chromanone Scaffold

Positional isomers of chromanone, such as 6-hydroxychroman-4-one and 7-hydroxychroman-4-one, share the same molecular formula and weight, making them indistinguishable by basic mass spectrometry alone. Their structural similarity presents a significant analytical challenge.[1][2] However, the subtle differences in their electronic and magnetic environments, arising from the varied substituent positions, can be effectively probed using a multi-faceted spectroscopic approach. This guide will focus on the comparative power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer identification, as it provides detailed information about the chemical environment and connectivity of individual atoms within a molecule.[3][4] Both ¹H and ¹³C NMR are indispensable for differentiating chromanone isomers.

Causality Behind Experimental Choices

The key to differentiating positional isomers on the aromatic ring of the chromanone lies in exploiting the differences in chemical shifts (δ) and spin-spin coupling constants (J). The position of a substituent alters the electron density of the nearby protons and carbons, leading to predictable upfield or downfield shifts. Furthermore, the coupling patterns of the aromatic protons provide direct evidence of their relative positions (ortho, meta, para).

For instance, in a 6-substituted chromanone, the proton at C5 will typically appear as a doublet, coupled only to the proton at C7. In contrast, for a 7-substituted isomer, the proton at C8 will be a doublet (coupled to C6), while the proton at C5 will also be a doublet (coupled to C6), leading to a distinctly different aromatic splitting pattern. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm these connectivities definitively.

Comparative Data: 6-Hydroxychroman-4-one vs. 7-Hydroxychroman-4-one

The following table summarizes the expected ¹H NMR spectral data for two representative positional isomers. The differences in the aromatic region are the most diagnostic.

Parameter 6-Hydroxychroman-4-one 7-Hydroxychroman-4-one Rationale for Difference
H-5 ~7.3 ppm (d, J ≈ 3.0 Hz)~7.7 ppm (d, J ≈ 8.5 Hz)The hydroxyl group at C6 strongly shields H-5, shifting it upfield. The coupling is meta.
H-7 ~6.9 ppm (dd, J ≈ 8.8, 3.0 Hz)- (Substituted)-
H-8 ~6.8 ppm (d, J ≈ 8.8 Hz)~6.4 ppm (d, J ≈ 2.4 Hz)The hydroxyl group at C7 strongly shields the ortho H-8, causing a significant upfield shift.
H-6 - (Substituted)~6.5 ppm (dd, J ≈ 8.5, 2.4 Hz)-
H-2 ~4.5 ppm (t)~4.5 ppm (t)Less affected by aromatic substitution.
H-3 ~2.8 ppm (t)~2.8 ppm (t)Less affected by aromatic substitution.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling constants (J) are in Hertz (Hz). d = doublet, t = triplet, dd = doublet of doublets.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the purified chromanone isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5] The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum. Key parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Analysis: Integrate the signals to determine proton ratios and measure chemical shifts and coupling constants to elucidate the substitution pattern. For unambiguous assignment, proceed with 2D NMR experiments (COSY, HSQC, HMBC).[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Isomer (5-10 mg in 0.7 mL solvent) Add_TMS Add TMS Standard Dissolve->Add_TMS Insert Insert into Spectrometer (≥400 MHz) Add_TMS->Insert Shim Optimize Field (Shim) Insert->Shim Acquire_1D Acquire 1D ¹H Spectrum Shim->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HMBC) Acquire_1D->Acquire_2D Process Process FID (FT, Phasing, Baseline) Acquire_2D->Process Analyze_1D Analyze 1D Spectrum (δ, J, Integration) Process->Analyze_1D Analyze_2D Correlate Signals (Confirm Connectivity) Analyze_1D->Analyze_2D Structure Elucidate Isomer Structure Analyze_2D->Structure

Mass Spectrometry (MS): Probing Fragmentation Pathways

While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion (M+) for isomers, their fragmentation patterns can differ, providing diagnostic clues to their structure.[7][8] The position of a substituent can influence bond stabilities and direct fragmentation pathways, such as the characteristic retro-Diels-Alder (RDA) reaction common in chromone systems.[9][10]

Causality Behind Fragmentation Differences

The stability of the resulting fragment ions is a key determinant of the fragmentation pattern.[8] A substituent's ability to stabilize a positive charge through resonance or inductive effects will favor certain cleavage pathways. For example, a hydroxyl group on the aromatic ring can direct fragmentation by stabilizing a resulting radical cation. Differentiating isomers often requires tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented under controlled conditions (Collision-Induced Dissociation, CID), to reveal subtle but reproducible differences in fragment ion abundances.[11][12]

A hallmark fragmentation of the chromanone core is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. The masses of the resulting fragments can directly indicate which part of the molecule (the benzene ring or the pyrone-derived portion) contains the substituent.

G cluster_cid Collision-Induced Dissociation (CID) cluster_spec Resulting MS/MS Spectrum Mol_Ion Isomeric Molecular Ions (Same m/z) Frag_A Fragmentation Pathway A Mol_Ion->Frag_A Isomer 1 Frag_B Fragmentation Pathway B Mol_Ion->Frag_B Isomer 2 Fragments_A Fragment Ions from A (Unique m/z or abundance) Frag_A->Fragments_A Fragments_B Fragment Ions from B (Unique m/z or abundance) Frag_B->Fragments_B

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC for separation and purification.

  • Ionization: Use an appropriate ionization technique (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).

  • MS1 Scan: Acquire a full scan mass spectrum to identify the molecular ion peak [M]+ or [M+H]+.

  • Isolation: In the first mass analyzer (e.g., a quadrupole), isolate the molecular ion of interest.

  • Fragmentation (CID): Accelerate the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions impart energy, causing the ions to fragment.

  • MS2 Scan: Analyze the resulting fragment ions in the second mass analyzer to generate the MS/MS spectrum.

  • Comparative Analysis: Compare the MS/MS spectra of the different isomers, focusing on the presence/absence of specific fragment ions or significant differences in their relative abundances.

Vibrational and Electronic Spectroscopy: Complementary Techniques

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary data that can support isomer identification, although they are often less definitive than NMR when used in isolation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. While isomers will share many common peaks (e.g., the strong carbonyl C=O stretch around 1660-1685 cm⁻¹), differences can arise in the "fingerprint region" (below 1500 cm⁻¹).[13][14] Specifically, the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can be diagnostic of the aromatic substitution pattern (ortho, meta, para).[1]

Vibration 6-Substituted (1,2,4-trisubstituted pattern) 7-Substituted (1,2,4-trisubstituted pattern)
C=O Stretch ~1680 cm⁻¹~1680 cm⁻¹
Aromatic C-H Bending Distinct pattern, often a strong band ~800-880 cm⁻¹Similar pattern, but may have subtle shifts

Note: The exact frequencies can be influenced by hydrogen bonding and the physical state of the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[15] The chromanone scaffold has characteristic absorption bands. The position of a substituent, especially an auxochrome like a hydroxyl group, can shift the wavelength of maximum absorbance (λmax).[16] This is due to the substituent's effect on the conjugated π-electron system. For example, a hydroxyl group at C7 can extend conjugation more effectively with the carbonyl group than one at C6, potentially leading to a red shift (a shift to a longer λmax) in one of the absorption bands.[17][18]

Conclusion: An Integrated Approach

For the unambiguous structural elucidation of chromanone isomers, a single technique is rarely sufficient. The most robust and trustworthy approach relies on the synergistic integration of multiple spectroscopic methods. NMR, particularly 2D NMR, provides the definitive framework of atomic connectivity. Tandem mass spectrometry offers crucial confirmation and insight into fragmentation pathways influenced by isomer structure. Finally, IR and UV-Vis spectroscopy serve as rapid, complementary methods that can provide supporting evidence for the proposed structures. By understanding the causal links between isomeric structure and spectral output, researchers can confidently navigate the analytical challenges posed by these important molecules.

References

  • Cho, Y., Lee, W., & Lee, D. (2007). ¹H and ¹³C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(12), 1056-9. Available from: [Link]

  • Noworyta, K., et al. (2022). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 27(10), 3249. Available from: [Link]

  • Salo, O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6439-50. Available from: [Link]

  • Gawlik-Dziki, U., et al. (2012). ¹H AND ¹³C NMR DATA FOR 6, 7-DIHYDROXYCOUMARIN. ResearchGate. Available from: [Link]

  • Rastogi, M., & Kapoor, N. (1983). Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Hanifin, J., & Cohen, E. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3933. Available from: [Link]

  • Sivakumar, R., & Arumugam, N. (2018). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone. ResearchGate. Available from: [Link]

  • Sharma, V.P., et al. (2004). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 16(3-4), 1541-1546. Available from: [Link]

  • Ellis, G.P., et al. (1993). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. Available from: [Link]

  • Chilin, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. Available from: [Link]

  • Steill, J.D., et al. (2021). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry, 32(6), 1466-1475. Available from: [Link]

  • Martens, J., et al. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 141(19), 5542-5548. Available from: [Link]

  • Mary, Y.S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SN Applied Sciences, 3(1), 143. Available from: [Link]

  • El-Sharkawy, A., et al. (2021). Outline IR spectrum of isolated chromone 2. ResearchGate. Available from: [Link]

  • Nchinda, A.T. (n.d.). Chemical Studies of Selected Chromone Derivatives. Thesis. Available from: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available from: [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 5 uv and visible absorption spectra of chromium complex ions. Available from: [Link]

  • Bishop, D.P., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5069-5076. Available from: [Link]

  • R-KA, A., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available from: [Link]

  • LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 177-204. Available from: [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]

  • Nchinda, A.T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available from: [Link]

  • van Smeden, J., & van der Wiel, M. (2018). Imaging Isomers on a Biological Surface: A Review. Metabolites, 8(3), 45. Available from: [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Available from: [Link]

  • Sharma, V.P., et al. (2004). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. ResearchGate. Available from: [Link]

  • Tsumura, Y., & Kanamori, T. (2016). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. ResearchGate. Available from: [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Available from: [Link]

  • Florida International University. (n.d.). INFRARED SPECTROSCOPY (IR). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Ultraviolet–visible (UV-vis) spectroscopy: Explanation of colour. RSC Education. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-8-methyl-chroman-4-one
Reactant of Route 2
7-Bromo-8-methyl-chroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.